Product packaging for 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile(Cat. No.:CAS No. 175137-57-2)

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Cat. No.: B071662
CAS No.: 175137-57-2
M. Wt: 229.68 g/mol
InChI Key: FEOYOHMXFJDACL-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a useful research compound. Its molecular formula is C9H8ClNO2S and its molecular weight is 229.68 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO2S B071662 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile CAS No. 175137-57-2

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYOHMXFJDACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380921
Record name [(4-Chlorophenyl)methanesulfonyl]acetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10380921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-57-2
Record name 2-[[(4-Chlorophenyl)methyl]sulfonyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Chlorophenyl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile (CAS 175137-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, CAS number 175137-57-2. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data based on the analysis of its constituent functional groups and structurally related molecules. Detailed hypothetical experimental protocols for its synthesis and biological evaluation are presented to facilitate further research and drug development efforts.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted or sourced from chemical suppliers and may require experimental verification.

PropertyValueSource
CAS Number 175137-57-2-
Molecular Formula C₉H₈ClNO₂S[1][2]
Molecular Weight 229.68 g/mol [1][2]
Appearance Predicted: White to off-white solid-
Melting Point Not available-
Boiling Point 465.8 °C at 760 mmHg[3]
Density 1.39 g/cm³[3]
Flash Point 235.5 °C[3]
Refractive Index 1.57[3]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water is expected.-

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 4-chlorobenzyl chloride. The first step is the formation of a sulfinate salt, followed by its reaction with chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Sodium 4-chlorobenzylsulfinate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.1 g (0.1 mol) of 4-chlorobenzyl chloride in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 12.6 g (0.1 mol) of sodium sulfite (Na₂SO₃) in 50 mL of water.

  • Add the sodium sulfite solution to the flask containing the 4-chlorobenzyl chloride solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The sodium 4-chlorobenzylsulfinate will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the sulfinate salt.

Step 2: Synthesis of this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the dried sodium 4-chlorobenzylsulfinate (0.1 mol) in 100 mL of a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve 7.55 g (0.1 mol) of chloroacetonitrile in 20 mL of DMF and add it dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride Sodium 4-chlorobenzylsulfinate Sodium 4-chlorobenzylsulfinate 4-Chlorobenzyl chloride->Sodium 4-chlorobenzylsulfinate Na2SO3, Ethanol/Water, Reflux Sodium sulfite Sodium sulfite Sodium sulfite->Sodium 4-chlorobenzylsulfinate This compound This compound Sodium 4-chlorobenzylsulfinate->this compound DMF, 0-5 °C Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound

Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4Doublet2HAromatic protons ortho to the chlorobenzyl group
~ 7.3Doublet2HAromatic protons meta to the chlorobenzyl group
~ 4.5Singlet2H-CH₂-SO₂-
~ 3.9Singlet2H-SO₂-CH₂-CN
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 135Quaternary aromatic carbon attached to the chlorobenzyl group
~ 132Aromatic CH carbons ortho to the chlorobenzyl group
~ 129Aromatic CH carbons meta to the chlorobenzyl group
~ 128Quaternary aromatic carbon attached to the chlorine atom
~ 115-CN (nitrile carbon)
~ 60-CH₂-SO₂-
~ 25-SO₂-CH₂-CN
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850WeakAliphatic C-H stretch
~ 2260-2240Medium, SharpC≡N stretch (nitrile)
~ 1600, 1490MediumAromatic C=C stretch
~ 1350-1300StrongAsymmetric SO₂ stretch
~ 1160-1120StrongSymmetric SO₂ stretch
~ 820Strongp-disubstituted benzene C-H out-of-plane bend
~ 750StrongC-Cl stretch
Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
229/231Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom
125/127[Cl-C₆H₄-CH₂]⁺ (4-chlorobenzyl cation), likely the base peak
91[C₇H₇]⁺ (tropylium ion, from rearrangement of the benzyl fragment)
164[M - SO₂CH₂CN]⁺
65[SO₂]⁺

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, analysis of its structural motifs suggests potential for antimicrobial and cytotoxic effects.

Antimicrobial Activity

The presence of the 4-chlorobenzyl group and the sulfonyl moiety are features found in various antimicrobial compounds. Sulfonamide drugs are a well-known class of antibiotics. While this compound is a sulfone, not a sulfonamide, the sulfonyl group can still contribute to biological activity. The chlorobenzyl group is also present in some antifungal and antibacterial agents.[4][5]

Potential Signaling Pathway Inhibition in Bacteria:

It is hypothesized that such compounds could interfere with essential metabolic pathways in bacteria, similar to sulfonamides which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.

G This compound This compound Dihydropteroate synthase Dihydropteroate synthase This compound->Dihydropteroate synthase Inhibition Folic acid synthesis Folic acid synthesis Dihydropteroate synthase->Folic acid synthesis Catalyzes Bacterial growth Bacterial growth Folic acid synthesis->Bacterial growth Essential for

Hypothesized antimicrobial mechanism of action.
Cytotoxic Activity

Many small molecules containing sulfonyl and halogenated phenyl groups have been investigated for their anticancer properties. These functionalities can enhance the lipophilicity of a molecule, facilitating its transport across cell membranes, and can be involved in interactions with biological targets.

Potential Signaling Pathway in Cancer Cells:

Compounds with similar structural features have been shown to induce apoptosis in cancer cells by modulating various signaling pathways, such as the p53 pathway or by inducing oxidative stress.

G Compound This compound Cellular_Stress Cellular Stress (e.g., ROS) Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Potential cytotoxic signaling pathway.

Experimental Protocols for Biological Evaluation

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37 °C. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

G cluster_antimicrobial Antimicrobial Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow A1 Prepare Bacterial Inoculum A2 Serial Dilution of Compound A1->A2 A3 Inoculate Microplate A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance & Calculate IC50 C4->C5

Workflow for biological evaluation assays.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectroscopic and biological characteristics. The detailed experimental protocols are intended to serve as a starting point for researchers to synthesize and evaluate this compound, and to explore its potential as a novel therapeutic agent. Experimental validation of the predicted data is a crucial next step in elucidating the true profile of this molecule.

References

Physical and chemical properties of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and (where available) biological properties of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. Due to the limited publicly available experimental data for this specific molecule, this guide combines available information with general protocols and data for structurally related compounds to provide a foundational understanding.

Chemical and Physical Properties

This compound is a sulfone derivative containing a chlorobenzyl group and a nitrile functional group. Its chemical structure suggests potential for various organic transformations and biological activities.

Table 1: Identifiers and Molecular Properties

PropertyValueSource
CAS Number 175137-57-2[1]
Molecular Formula C₉H₈ClNO₂S[1]
Molecular Weight 229.68 g/mol [2]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl[1]
InChIKey FEOYOHMXFJDACL-UHFFFAOYSA-N[1]

Table 2: Experimental and Predicted Physical Properties

PropertyValueTypeSource
Melting Point Data not availableExperimental
Boiling Point 465.8 °C at 760 mmHgPredicted[2]
Flash Point 235.5 °CPredicted[2]
Solubility Data not availableExperimental
XLogP3 1.5Predicted[2]

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves a two-step process:

  • Preparation of 4-Chlorobenzylsulfonyl Chloride: This intermediate can be synthesized from 4-chlorobenzyl chloride.

  • Reaction with Acetonitrile: The sulfonyl chloride can then be reacted with a carbanion of acetonitrile to form the target compound.

A general experimental workflow for a similar synthesis is outlined below.

G cluster_0 Step 1: Preparation of 4-Chlorobenzyl Thiol cluster_1 Step 2: Oxidation to Sulfonyl Chloride cluster_2 Step 3: Sulfonylation of Acetonitrile A 4-Chlorobenzyl Chloride C Reaction in Aqueous Ethanol A->C B Sodium Thiosulfate B->C D Hydrolysis (e.g., with NaOH) C->D E 4-Chlorobenzyl Thiol D->E F 4-Chlorobenzyl Thiol H Oxidation Reaction F->H G Oxidizing Agent (e.g., Cl2 in water) G->H I 4-Chlorobenzylsulfonyl Chloride H->I M 4-Chlorobenzylsulfonyl Chloride J Acetonitrile L Acetonitrile Carbanion J->L K Strong Base (e.g., NaH) in THF K->L N Nucleophilic Substitution L->N M->N O This compound N->O

Proposed Synthetic Workflow

Detailed Protocol (Hypothetical):

  • Step 1: Synthesis of Sodium 4-chlorobenzylthiosulfate. 4-Chlorobenzyl chloride (1 equiv.) and sodium thiosulfate pentahydrate (1.1 equiv.) are dissolved in a 1:1 mixture of ethanol and water. The mixture is heated at reflux for 2 hours. After cooling, the product is precipitated by adding water and collected by filtration.

  • Step 2: Synthesis of 4-Chlorobenzylsulfonyl chloride. The sodium 4-chlorobenzylthiosulfate is suspended in a mixture of dichloromethane and water and cooled in an ice bath. Chlorine gas is bubbled through the vigorously stirred mixture until the reaction is complete (monitored by TLC). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-chlorobenzylsulfonyl chloride.

  • Step 3: Synthesis of this compound. To a solution of acetonitrile (2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 equiv., 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes. A solution of 4-chlorobenzylsulfonyl chloride (1 equiv.) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Purification

Purification of the crude product would typically be achieved by recrystallization or column chromatography.

Recrystallization Protocol (General):

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Cooling in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystals H->I

General Recrystallization Workflow
Spectroscopic Analysis

Standard spectroscopic techniques would be used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General):

  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy Protocol (General):

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Spectral Analysis: The characteristic absorption bands for the functional groups (e.g., C≡N, SO₂, aromatic C-H) are identified.

Mass Spectrometry (MS) Protocol (General):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are recorded.

  • Spectral Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern is analyzed to further support the proposed structure.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. Research into the biological effects of sulfonylacetonitrile derivatives is an active area, with some compounds showing potential as enzyme inhibitors or having other pharmacological properties. However, without specific data for the title compound, any discussion of its biological role would be speculative.

Should research in this area become available, this section will be updated to include relevant information and the mandatory visualizations of any elucidated signaling pathways.

Conclusion

This compound is a compound with a well-defined chemical structure for which a limited amount of physical and chemical data is currently available. This guide has provided a summary of the known properties and proposed experimental protocols for its synthesis, purification, and characterization based on established chemical principles. Further experimental investigation is required to determine its precise physical properties, to develop and optimize synthetic and analytical procedures, and critically, to explore its potential biological activities. The information presented here serves as a foundational resource for researchers interested in pursuing further studies on this molecule.

References

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Formula

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is an organic compound featuring a chlorobenzyl group attached to a sulfonylacetonitrile moiety. The presence of the electron-withdrawing sulfonyl and cyano groups, along with the chlorinated aromatic ring, suggests potential for diverse chemical reactivity and biological interactions.

Molecular Formula: C₉H₈ClNO₂S[1]

Molecular Weight: 229.678 g/mol [1]

CAS Number: 175137-57-2[1][2]

Canonical SMILES: C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl[1]

InChI Key: FEOYOHMXFJDACL-UHFFFAOYSA-N[1]

Structural Diagram

G reagents Starting Materials: 4-Chlorobenzyl Halide Sulfite Source reaction Reaction: Nucleophilic Substitution or Reductive Coupling reagents->reaction workup Work-up: Aqueous extraction Drying of organic phase reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification analysis Analysis: NMR, IR, Mass Spectrometry purification->analysis product Final Product: This compound analysis->product G start This compound screening High-Throughput Screening (e.g., cell viability, enzyme inhibition) start->screening hit_id Hit Identification & Validation screening->hit_id moa Mechanism of Action Studies (e.g., target identification, pathway analysis) hit_id->moa in_vivo In Vivo Efficacy & Toxicity Studies moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

References

An In-depth Technical Guide to the Spectroscopic Data of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available spectroscopic data for 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile (CAS 175137-57-2). Due to the limited availability of experimental data for this specific compound, this guide also includes spectroscopic information for its structural isomer, 2-(4-chlorobenzenesulfonyl)acetonitrile (CAS 1851-09-8), for comparative purposes. The document details general experimental protocols for spectroscopic analysis and presents data in a structured format to aid researchers.

Introduction

This compound is a chemical compound with the molecular formula C₉H₈ClNO₂S.[1] Its structure features a 4-chlorobenzyl group attached to a sulfonylacetonitrile moiety. The distinction of this compound from its isomer, 2-(4-chlorobenzenesulfonyl)acetonitrile, is crucial for accurate characterization and interpretation of spectroscopic data. The key structural difference lies in the presence of a methylene (-CH₂-) bridge between the chlorophenyl ring and the sulfonyl group in the title compound.

This guide aims to collate and present the known spectroscopic information for this compound, while also providing data for a key structural isomer to facilitate a more comprehensive understanding in the absence of complete data for the primary compound of interest.

Compound Identification and Structural Isomerism

It is imperative to distinguish between the requested compound and its isomer, as they possess different chemical properties and will exhibit distinct spectroscopic profiles.

  • Requested Compound: this compound

    • CAS Number: 175137-57-2[1][2][3]

    • Molecular Formula: C₉H₈ClNO₂S[1]

    • Molecular Weight: 229.68 g/mol [1]

    • Structure: A 4-chlorophenyl ring connected to a methylene group, which is then attached to the sulfonyl group.

  • Structural Isomer: 2-(4-chlorobenzenesulfonyl)acetonitrile

    • CAS Number: 1851-09-8[4][5]

    • Molecular Formula: C₈H₆ClNO₂S[5]

    • Molecular Weight: 215.66 g/mol [4]

    • Structure: A 4-chlorophenyl ring directly attached to the sulfonyl group.

The following diagram illustrates the structural differences between these two compounds.

G Structural Comparison a Cl-Ph-CH₂-SO₂-CH₂-CN b Cl-Ph-SO₂-CH₂-CN

Caption: Structural difference between the two isomers.

Spectroscopic Data for this compound (CAS: 175137-57-2)

As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available in the public domain. Chemical suppliers list the compound, but do not provide spectral data.[2][3] One source mentions predicted ¹³C NMR data, but no experimental values are provided.[1] Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number175137-57-2[1]
Molecular FormulaC₉H₈ClNO₂S[1]
Molecular Weight229.68 g/mol [1]

Spectroscopic Data for 2-(4-chlorobenzenesulfonyl)acetonitrile (CAS: 1851-09-8)

For reference and comparative purposes, the available spectroscopic data for the structural isomer, 2-(4-chlorobenzenesulfonyl)acetonitrile, is presented below.

Infrared (IR) Spectroscopy

Table 2: IR Spectral Data for 2-(4-chlorobenzenesulfonyl)acetonitrile

TechniqueSource of SpectrumKey Absorptions (cm⁻¹)
KBr WaferPARISH CHEMICAL COMPANYData not specified
ATR-IRBio-Rad Laboratories, Inc.Data not specified

Note: While the sources confirm the existence of IR spectra, the specific absorption bands are not detailed in the provided search results. Generally, characteristic peaks would be expected for the sulfonyl group (SO₂), the carbon-nitrogen triple bond (C≡N) of the nitrile, and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a source indicates the availability of ¹³C NMR spectra, the actual chemical shift values are not provided in the search results.[4]

Mass Spectrometry

Table 3: Mass Spectrometry Data for 2-(4-chlorobenzenesulfonyl)acetonitrile

DatabaseMajor Fragments (m/z)
NIST111, 175

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized for the compound of interest.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

G cluster_workflow ATR-FTIR Spectroscopy Workflow start Place a small amount of the solid sample directly on the ATR crystal. step1 Apply pressure to ensure good contact between the sample and the crystal. start->step1 Sample Preparation step2 Record the background spectrum of the empty ATR crystal. step1->step2 Data Acquisition step3 Record the sample spectrum. step2->step3 step4 The instrument software automatically subtracts the background from the sample spectrum. step3->step4 end Process and analyze the resulting transmittance or absorbance spectrum. step4->end Data Processing

Caption: General workflow for ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain ¹H and ¹³C NMR spectra, the sample is typically dissolved in a deuterated solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on an NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: This often requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide has summarized the currently available spectroscopic information for this compound. A significant lack of experimental data for this compound in the public domain necessitates that researchers perform their own analyses for structural confirmation and characterization. To provide a point of reference, data for the structural isomer, 2-(4-chlorobenzenesulfonyl)acetonitrile, has been included. The provided general experimental protocols serve as a starting point for the analytical investigation of these compounds. As new research becomes available, the spectroscopic profile of this compound will be further elucidated.

References

Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, a molecule of interest in organic synthesis and potential drug discovery. This document details a two-step synthetic route, commencing with the formation of a thioether intermediate via nucleophilic substitution, followed by its oxidation to the target sulfone. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and a visual representation of the synthetic workflow to facilitate comprehension and replication in a laboratory setting.

Introduction

Sulfonylacetonitrile moieties are important pharmacophores and versatile intermediates in organic synthesis. The title compound, this compound, incorporates a 4-chlorobenzyl group, a common substituent in medicinal chemistry that can influence lipophilicity and metabolic stability. This guide outlines a practical and efficient two-step synthesis for this compound, designed to be a valuable resource for researchers in synthetic and medicinal chemistry.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-step sequence:

  • Step 1: Synthesis of 2-((4-Chlorobenzyl)thio)acetonitrile (Intermediate 1). This step involves the nucleophilic substitution of 4-chlorobenzyl chloride with a suitable sulfur nucleophile, mercaptoacetonitrile. Thiolate anions are excellent nucleophiles for S(_N)2 reactions with benzylic halides.

  • Step 2: Oxidation to this compound (Target Molecule). The intermediate thioether is then oxidized to the corresponding sulfone. A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide being a common and environmentally benign choice. The oxidation proceeds via a sulfoxide intermediate.

The overall reaction scheme is presented below:

Synthesis_Pathway 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride Intermediate_1 2-((4-Chlorobenzyl)thio)acetonitrile 4-Chlorobenzyl_chloride->Intermediate_1 Step 1: Nucleophilic Substitution Mercaptoacetonitrile Mercaptoacetonitrile Mercaptoacetonitrile->Intermediate_1 Target_Molecule This compound Intermediate_1->Target_Molecule Step 2: Oxidation Oxidizing_Agent [O] Oxidizing_Agent->Target_Molecule

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of 2-((4-Chlorobenzyl)thio)acetonitrile (Intermediate 1)

This procedure is adapted from general methods for the S(_N)2 reaction of benzylic halides with thiols.[1][2]

Materials:

  • 4-Chlorobenzyl chloride

  • Mercaptoacetonitrile

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Acetonitrile

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mercaptoacetonitrile (1.0 equivalent) in ethanol.

  • Add a base such as sodium hydroxide (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate salt.

  • Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude 2-((4-chlorobenzyl)thio)acetonitrile, which can be purified by column chromatography on silica gel if necessary.

Step 2: Oxidation to this compound (Target Molecule)

This protocol is adapted from established procedures for the oxidation of thioethers to sulfones using hydrogen peroxide.[3][4][5]

Materials:

  • 2-((4-Chlorobenzyl)thio)acetonitrile (Intermediate 1)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium tungstate (Na₂WO₄) or other suitable catalyst (optional, but recommended)

  • Sodium bisulfite solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-((4-chlorobenzyl)thio)acetonitrile (1.0 equivalent) in glacial acetic acid.

  • Add a catalytic amount of sodium tungstate (e.g., 0.02 equivalents).

  • Cool the mixture in an ice bath and add hydrogen peroxide (2.2 - 3.0 equivalents) dropwise, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Table 1: Quantitative Data for Analogous Thioether Synthesis

Benzylic HalideThiolBaseSolventReaction TimeYield (%)Reference
Benzyl chlorideThiophenolModified ClayNeat2 h>95[1]
Benzyl chloride1,3-PropanedithiolModified ClayNeat2 h>95[1]

Table 2: Quantitative Data for Analogous Oxidation of Thioethers to Sulfones

ThioetherOxidantCatalystSolventReaction TimeYield (%)Reference
Alkyl phenyl sulfidesH₂O₂ (2.5 equiv)Titanosilicate ZeoliteSolvent-freeNot specifiedQuantitative[3]
Various sulfides30% H₂O₂Silica-based tungstateDichloromethaneNot specifiedGood to Excellent[4]
Methyl phenyl sulfideH₂O₂PolyoxomolybdatesAcetonitrile20 min (to sulfoxide)>98[6]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Thioether Synthesis cluster_step2 Step 2: Oxidation to Sulfone s1_start Dissolve Mercaptoacetonitrile and Base in Solvent s1_add Add 4-Chlorobenzyl chloride s1_start->s1_add s1_react Heat to Reflux s1_add->s1_react s1_workup Workup: Solvent Removal, Extraction, Drying s1_react->s1_workup s1_purify Purification: Column Chromatography s1_workup->s1_purify s1_product Intermediate 1: 2-((4-Chlorobenzyl)thio)acetonitrile s1_purify->s1_product s2_start Dissolve Intermediate 1 in Acetic Acid s1_product->s2_start Use as starting material s2_catalyst Add Catalyst (optional) s2_start->s2_catalyst s2_oxidant Add Hydrogen Peroxide s2_catalyst->s2_oxidant s2_react Heat to 50-60°C s2_oxidant->s2_react s2_workup Workup: Quenching, Extraction, Washing, Drying s2_react->s2_workup s2_purify Purification: Recrystallization s2_workup->s2_purify s2_product Target Molecule: This compound s2_purify->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis for this compound. The described protocols, based on well-established chemical principles, provide a clear pathway for the preparation of this compound. The provided data from analogous reactions suggest that this synthetic route should proceed with good to excellent yields. This document serves as a valuable resource for chemists engaged in the synthesis of novel sulfonyl-containing compounds for various applications, including drug discovery and materials science.

References

Potential Biological Activity of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile: A Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical framework for investigating the potential biological activities of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile. As of the date of this publication, there is limited publicly available data on the specific biological effects of this compound. The proposed activities, mechanisms, and experimental protocols are based on the known functions of its structural motifs and are intended to guide future research.

Introduction

This compound is a small organic molecule featuring a 4-chlorobenzyl group, a sulfonyl group, and an acetonitrile moiety. While this specific compound is not extensively characterized in biological literature, its constituent chemical groups are present in a wide array of pharmacologically active agents. This guide explores the potential biological activities of this compound by examining the established roles of these motifs, and proposes a roadmap for its systematic investigation.

The sulfonyl group is a cornerstone in medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for binding to biological targets like enzymes.[2][3] The 4-chlorobenzyl moiety is a common substituent in drug candidates, influencing lipophilicity and metabolic stability, which can enhance biological activity. Halogenated compounds are known to possess a wide range of biological activities, including antifungal and anticancer effects.[4][5] The acetonitrile group , while associated with toxicity at high concentrations due to potential cyanide release, is also a functional group in various approved pharmaceuticals.[6][7][8]

This whitepaper will therefore focus on three plausible areas of investigation for this compound: anticancer activity via enzyme inhibition, antimicrobial effects, and its general cytotoxicity profile.

Potential Anticancer Activity: Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is implicated in cancer progression and metastasis.[9][10] The sulfonyl group can coordinate to the zinc ion in the enzyme's active site, leading to inhibition.

Postulated Mechanism of Action

We hypothesize that this compound could act as an inhibitor of carbonic anhydrase IX (CA IX). In the hypoxic tumor microenvironment, CA IX is overexpressed and contributes to acidification of the extracellular space, promoting tumor cell survival and invasion. By inhibiting CA IX, this compound could disrupt pH regulation in cancer cells, leading to apoptosis.

G Postulated Mechanism of CA IX Inhibition cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Hypoxia Hypoxia CA_IX_Expression CA IX Overexpression Hypoxia->CA_IX_Expression Extracellular_Acidification Extracellular Acidification CA_IX_Expression->Extracellular_Acidification Target_Compound This compound CA_IX_Inhibition CA IX Inhibition Target_Compound->CA_IX_Inhibition Binds to active site pH_Disruption Disruption of pH Regulation CA_IX_Inhibition->pH_Disruption Apoptosis Tumor Cell Apoptosis pH_Disruption->Apoptosis

Caption: Postulated mechanism of anticancer action via CA IX inhibition.

Experimental Protocol: In Vitro Carbonic Anhydrase IX Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against human CA IX.

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase IX

    • This compound

    • 4-Nitrophenyl acetate (NPA) as substrate

    • HEPES buffer (20 mM, pH 7.4)

    • Dimethyl sulfoxide (DMSO)

    • Stopped-flow spectrophotometer

    • 96-well plates

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in HEPES buffer.

    • In a 96-well plate, add the CA IX enzyme solution to each well containing the test compound dilutions. Incubate for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the NPA substrate solution in the stopped-flow instrument.

    • Monitor the hydrolysis of NPA to 4-nitrophenolate at 400 nm.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Hypothetical Quantitative Data
CompoundTarget EnzymeIC50 (nM)Selectivity (CA II / CA IX)
This compound CA IX 85 >100
Acetazolamide (Control)CA IX50~1
This compoundCA II>10,000-
Acetazolamide (Control)CA II60-

Potential Antimicrobial Activity

Sulfonamide and sulfone derivatives are known for their broad-spectrum antibacterial activity.[11] They often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] The structural similarity of this compound to these compounds suggests it may possess antimicrobial properties.

Postulated Mechanism of Action

The proposed mechanism involves the inhibition of bacterial folate biosynthesis. By mimicking the natural substrate (p-aminobenzoic acid) of DHPS, this compound could block the synthesis of dihydrofolic acid, a precursor for essential nucleotides and amino acids, leading to bacteriostasis.

G Proposed Antimicrobial Workflow Start Bacterial Culture MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetic Assay MBC_Determination->Time_Kill_Assay Mechanism_Study Mechanism of Action Study (e.g., DHPS Assay) Time_Kill_Assay->Mechanism_Study Results Antimicrobial Profile Mechanism_Study->Results

Caption: Workflow for evaluating antimicrobial potential.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of the compound against various bacterial strains.

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • This compound

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Quantitative Data
Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Sulfamethoxazole (Control)
Staphylococcus aureus ATCC 29213168
Escherichia coli ATCC 259223216
Pseudomonas aeruginosa ATCC 27853>128>1024
Enterococcus faecalis ATCC 292126432

General Cytotoxicity Assessment

It is crucial to assess the general toxicity of any potential therapeutic agent. The acetonitrile moiety, upon metabolism, can release cyanide, which is a known toxicant.[8] Therefore, evaluating the cytotoxicity of this compound in mammalian cell lines is a necessary step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Human cell line (e.g., HEK293, HepG2)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hypothetical Quantitative Data
Cell LineIncubation Time (h)IC50 (µM) of this compound
HEK29324150
HEK2934895
HepG224120
HepG24875

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, a systematic investigation based on the known activities of its structural components is warranted. The protocols and hypothetical data presented in this guide provide a foundational framework for exploring its potential as an anticancer or antimicrobial agent. Future studies should focus on the synthesis of analogs to establish structure-activity relationships, in vivo efficacy and toxicity studies in animal models, and detailed mechanistic investigations to elucidate its molecular targets.

References

Solubility of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in various research and development endeavors. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide combines qualitative information inferred from synthetic and purification procedures with a standardized experimental protocol for determining solubility.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175137-57-2[1][2]
Molecular Formula C₉H₈ClNO₂S[1]
Molecular Weight 229.68 g/mol [1]
Canonical SMILES C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl[1]
InChIKey FEOYOHMXFJDACL-UHFFFAOYSA-N[1]

Solubility Profile

Table 2: Qualitative and Inferred Solubility of this compound

SolventTypeInferred SolubilityRationale/Remarks
Toluene Non-polar AromaticLikely SolubleUsed as a reaction solvent in the synthesis of a related compound.[3]
Diisopropyl Ether Polar AproticLikely SolubleUsed for recrystallization of a similar sulfonyl compound, suggesting solubility at elevated temperatures and lower solubility at room temperature.[3]
Methanol Polar ProticLikely SolubleA common solvent for organic reactions and purifications. A related synthesis used methanol as a solvent.[3]
Chloroform Polar AproticLikely SolubleA patent for a related compound mentions the use of chloroform for extraction.[4]
Ethyl Acetate Polar AproticLikely SolubleA patent for a related compound mentions the use of ethyl acetate for extraction.[4]
Water Polar ProticLikely InsolubleThe presence of a non-polar chlorobenzyl group and the overall molecular structure suggest low aqueous solubility.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following general gravimetric method can be employed.

Objective: To determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glassware (pipettes, beakers, volumetric flasks)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Solid Compound and Select Solvents add_excess Add Excess Solid to a Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw and Filter a Known Volume of Supernatant settle->withdraw_supernatant evaporate Evaporate Solvent from the Filtered Supernatant withdraw_supernatant->evaporate weigh Weigh the Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., in g/L or mol/L) weigh->calculate end End: Report Solubility Data calculate->end

Caption: General experimental workflow for determining the solubility of a solid compound.

References

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile Structural Analogs and Derivatives

This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, a compound of interest in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental protocols and quantitative data.

Core Structure and Chemical Properties

This compound is a molecule characterized by a 4-chlorobenzyl group attached to a sulfonylacetonitrile scaffold. The chemical properties of the parent compound, 2-(4-Chlorobenzenesulfonyl)acetonitrile, are well-documented, with a molecular formula of C8H6ClNO2S and a molecular weight of 215.66 g/mol .[1] The core structure's versatility allows for the synthesis of a wide array of derivatives with diverse biological activities.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound analogs and related sulfonyl compounds can be achieved through various chemical reactions. A general approach involves the reaction of a substituted benzyl halide with a sulfinate salt to form the sulfone, followed by further modifications.

A photoinduced, metal-free method for the synthesis of 2-(arylsulfonyl)acetonitriles has been reported. This process involves the insertion of sulfur dioxide with aryl iodides and 3-azido-2-methylbut-3-en-2-ol under ultraviolet irradiation at room temperature. This method is notable for its mild reaction conditions and broad substrate scope, accommodating various functional groups such as amino, ester, halo, and trifluoromethyl groups. The proposed mechanism suggests the in situ generation of an aryl radical from the aryl iodide, which then undergoes sulfonylation via sulfur dioxide insertion to form an arylsulfonyl radical. This intermediate subsequently reacts to produce the desired 2-(arylsulfonyl)acetonitrile.

Another synthetic route for a related class of compounds, 2-(arylsulfonyl)indane-1,3-diones, involves a Knoevenagel reaction between phthalic anhydride and arylsulfonylacetates in a pyridine-piperidine medium.[2][3] This method provides an alternative pathway to sulfonyl-containing scaffolds.

While not direct analogs of this compound, the synthesis of benzyl (4-sulphamoylphenyl)carbamimidothioates provides a relevant example of manipulations involving benzyl and sulfonyl groups.

  • Synthesis of 4-acetyl-N-(thiocarbamoyl)benzenesulfonamide (5): To a solution of 4-acetylbenzenesulfonamide (1 equivalent) in acetone, benzoyl isothiocyanate (1.1 equivalents) is added, and the mixture is refluxed for 4 hours. The resulting solid is filtered, washed, and then refluxed with 5% aqueous NaOH for 1 hour. After cooling and acidification with concentrated HCl, the precipitate is filtered, washed with water, and dried to afford the product.[4]

  • Synthesis of Benzyl carbamimidothioates (8g): To a solution of compound 5 (1 equivalent) in DMF, benzyl bromide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 3 hours. Water is then added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed, dried, and evaporated to yield the final product.[4]

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of sulfonyl-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

While specific data for this compound analogs is limited in the provided search results, related sulfonyl derivatives have shown notable antimicrobial properties. For instance, a series of aromatic disulfonamides were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella enteritidis.[5] The structure-activity relationship studies revealed that the antimicrobial activity of these aromatic disulfonamides decreased as the length of the carbon chain between the sulfonyl groups increased.[5]

Several studies have highlighted the anticancer potential of sulfonyl derivatives. A novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activities against a panel of 59 cancer cell lines.[6] Among these, certain compounds exhibited significant cytostatic or cytotoxic effects against specific cancer cell lines. For example, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed the highest activity against glioblastoma and gliosarcoma cell lines.[6] Similarly, 2-phenylacrylonitrile derivatives have been investigated as tubulin inhibitors with potent anticancer activity.[7]

Sulfonyl-containing compounds have been explored as inhibitors of various enzymes. A study on novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates identified them as effective inhibitors of carbonic anhydrase (CA) isoforms.[4] The structure-activity relationship for benzylic derivatives indicated that substitutions on the benzyl ring influenced inhibitory potency, with compound 8m (3,5-difluorobenzyl substitution) being the most effective inhibitor of human CA II.[4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected benzyl (4-sulphamoylphenyl)carbamimidothioates against human carbonic anhydrase isoform II (hCA II).

Compound IDR (Substitution on Benzyl Ring)hCA II Kᵢ (nM)
8g H8.8
8h 4-Cl12.5
8k 4-NO₂25.4
8m 3,5-di-F1.7

Data extracted from a study on carbonic anhydrase inhibitors.[4]

Experimental Protocols for Biological Assays

An Applied Photophysics stopped-flow instrument is used to assay the inhibition of CA. The enzymatic activity is determined by monitoring the CO₂ hydration, which is observed as the time course of the pH indicator's absorbance change. The measurements are carried out at 25 °C. The IC₅₀ values are obtained from dose-response curves, and Kᵢ values are calculated using the Cheng-Prusoff equation.[4]

Visualizations

Below are diagrams illustrating key concepts related to the synthesis and structure-activity relationships of sulfonyl derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product 4-acetylbenzenesulfonamide 4-acetylbenzenesulfonamide Compound_5 4-acetyl-N-(thiocarbamoyl) benzenesulfonamide 4-acetylbenzenesulfonamide->Compound_5 Reflux in Acetone Benzoyl isothiocyanate Benzoyl isothiocyanate Benzoyl isothiocyanate->Compound_5 Compound_8 Benzyl (4-sulphamoylphenyl) carbamimidothioates Compound_5->Compound_8 Stir in DMF Benzyl_bromide Benzyl bromide (or derivatives) Benzyl_bromide->Compound_8 SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Benzylic Sulfonyl Moiety R_Group Substitution on Benzyl Ring (e.g., -H, -Cl, -NO2, -di-F) Core->R_Group Chain_Length Alkyl Chain Length (in disulfonamides) Core->Chain_Length Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) R_Group->Enzyme_Inhibition Influences Potency (e.g., di-F increases inhibition) Antimicrobial Antimicrobial Activity Chain_Length->Antimicrobial Inversely Correlated (Longer chain decreases activity)

References

An In-depth Technical Guide on the Hazards and Safety Precautions for Handling 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safety protocols for chemical compounds is paramount. This guide provides a detailed overview of the potential risks and necessary safety measures for handling 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile (CAS No. 175137-57-2). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related chemicals to infer its hazard profile and recommend appropriate safety precautions.

Chemical Identification and Properties

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 175137-57-2[1][2]
Molecular Formula C₉H₈ClNO₂S[2]
Molecular Weight 229.68 g/mol [2]
Structure A compound featuring a 4-chlorobenzyl group attached to a sulfonyl group, which is in turn bonded to an acetonitrile moiety.[2][3]

Hazard Identification and Classification

Inferred GHS Hazard Classification

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
alt text
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
alt text

Note: This classification is inferred from a structurally similar compound and the general hazards of nitriles. The actual hazards may vary.

Potential Health Effects:

  • Inhalation: Harmful if inhaled. May cause respiratory tract irritation. High concentrations of acetonitrile-containing compounds can lead to symptoms like headache, dizziness, nausea, and in severe cases, respiratory depression.[4][5]

  • Skin Contact: Harmful in contact with skin.[6] Causes skin irritation.[7] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, which may include redness, pain, and watering.[4][8]

  • Ingestion: Harmful if swallowed.[6] May cause gastrointestinal irritation, nausea, vomiting, and systemic effects similar to inhalation.

Experimental Protocols for Safe Handling

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[9][10] Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] If the potential for aerosolization or dust formation exists, a NIOSH-approved respirator with an appropriate cartridge should be used.[11]

Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[12]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools (e.g., spatulas) for transferring the compound.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up small spills, and place the waste in a sealed container for proper disposal. For larger spills, follow emergency procedures and contact the appropriate safety personnel.[10]

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[11]

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[11][12]

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to heat, flames, and sparks.[12]

Visualizations

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Weigh/Transfer Compound in Fume Hood prep_hood->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

Inferred Hazard Relationship Diagram

G cluster_routes Routes of Exposure cluster_effects Potential Health Effects compound This compound inhalation Inhalation compound->inhalation skin Skin Contact compound->skin eye Eye Contact compound->eye ingestion Ingestion compound->ingestion resp_irrit Respiratory Irritation inhalation->resp_irrit systemic Systemic Toxicity inhalation->systemic skin_irrit Skin Irritation skin->skin_irrit skin->systemic eye_irrit Serious Eye Irritation eye->eye_irrit ingestion->systemic

Caption: This diagram illustrates the potential routes of exposure to this compound and the corresponding adverse health effects.

References

Technical Guide: 2-((4-chlorobenzyl)sulfonyl)acetonitrile (CAS 175137-57-2)

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-((4-chlorobenzyl)sulfonyl)acetonitrile[1][2]

CAS Number: 175137-57-2

Introduction

2-((4-chlorobenzyl)sulfonyl)acetonitrile is a chemical compound with the molecular formula C₉H₈ClNO₂S. While its chemical structure is well-defined, publicly available information regarding its specific biological activity, experimental protocols, and associated signaling pathways is limited. This document aims to provide a comprehensive overview of the available information and outlines general methodologies that could be applicable for the study of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2-((4-chlorobenzyl)sulfonyl)acetonitrile is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

PropertyValueSource
Molecular Formula C₉H₈ClNO₂SPubChem
Molecular Weight 229.68 g/mol PubChem
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---
InChI Key FEOYOHMXFJDACL-UHFFFAOYSA-NPubChem

Synthesis

A potential synthetic route is illustrated in the workflow diagram below. This proposed pathway involves the reaction of 4-chlorobenzyl chloride with a sulfinating agent to form a sulfonyl chloride, which can then be reacted with acetonitrile to yield the final product.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: 4-chlorobenzyl chloride Sulfinating agent step1 Reaction: Formation of 4-chlorobenzylsulfonyl chloride start->step1 Step 1 step2 Reaction with Acetonitrile step1->step2 Step 2 product Final Product: 2-((4-chlorobenzyl)sulfonyl)acetonitrile step2->product

A proposed general workflow for the synthesis of 2-((4-chlorobenzyl)sulfonyl)acetonitrile.

Disclaimer: This is a theoretical pathway and would require optimization and validation in a laboratory setting.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the mechanism of action for 2-((4-chlorobenzyl)sulfonyl)acetonitrile. Research on structurally similar compounds containing a sulfonyl group suggests a wide range of potential biological activities, including antimicrobial and anticancer properties. However, without experimental data, any proposed signaling pathway would be purely speculative.

To investigate the biological effects of this compound, a series of in vitro and in vivo studies would be necessary. A general experimental workflow for such an investigation is outlined below.

G cluster_bioactivity General Bioactivity Screening Workflow start Compound 2-((4-chlorobenzyl)sulfonyl)acetonitrile step1 In Vitro Assays (e.g., cytotoxicity, enzyme inhibition) start->step1 decision1 Significant Activity? step1->decision1 step2 Mechanism of Action Studies (e.g., target identification, pathway analysis) decision1->step2 Yes end Data Analysis and Conclusion decision1->end No step3 In Vivo Studies (e.g., animal models) step2->step3 step3->end

A general experimental workflow for investigating the biological activity of a novel compound.

Experimental Protocols

Due to the lack of published research on 2-((4-chlorobenzyl)sulfonyl)acetonitrile, specific experimental protocols cannot be provided. Researchers interested in studying this compound would need to develop and validate their own methods based on the research question. This would include developing analytical methods for quantification, designing assays to measure biological activity, and establishing relevant cellular or animal models.

Conclusion

While the chemical identity of 2-((4-chlorobenzyl)sulfonyl)acetonitrile (CAS 175137-57-2) is established, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information presented in this guide is based on general chemical principles and established workflows for drug discovery and development. Further experimental investigation is required to elucidate the properties and potential applications of this compound. Researchers are encouraged to use this document as a foundational guide for designing future studies.

References

The Advent of a Versatile Scaffold: A Technical Chronicle of Substituted Benzylsulfonylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific literature reveals the gradual yet significant emergence of substituted benzylsulfonylacetonitriles as a versatile chemical scaffold, with its roots anchored in the broader exploration of sulfones and nitriles in organic and medicinal chemistry. While a singular "discovery" event is not apparent, the history of this class of compounds is one of incremental innovation, driven by the quest for new therapeutic agents and synthetic methodologies.

Initially, the synthesis of related α-cyano sulfones was explored as a means to create novel chemical intermediates. These early investigations laid the groundwork for the eventual development of more complex structures, including those with a benzylsulfonyl moiety. The presence of both a sulfonyl group and a nitrile group attached to the same methylene bridge confers unique chemical reactivity, making these compounds attractive building blocks in organic synthesis.

The exploration of substituted benzylsulfonylacetonitriles in the context of drug discovery appears to be a more recent development, likely stemming from the established biological activities of both sulfone and nitrile-containing molecules. Sulfones, for instance, are key components in a variety of antibacterial and anti-inflammatory drugs. Similarly, the nitrile group is a common feature in many pharmaceuticals, valued for its ability to participate in hydrogen bonding and its metabolic stability. The combination of these two functional groups on a flexible benzyl scaffold presented a promising avenue for the development of new bioactive compounds.

While early research may have been driven by synthetic curiosity, subsequent studies have begun to elucidate the pharmacological potential of this class of compounds, particularly in the realm of anti-inflammatory agents. Research into related structures, such as benzimidazole-sulfonyl derivatives, has shown promise in this area, suggesting that the benzylsulfonylacetonitrile core could serve as a valuable pharmacophore for targeting inflammatory pathways.

This technical guide will delve into the key milestones in the synthesis and investigation of substituted benzylsulfonylacetonitriles, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The primary route for the synthesis of substituted benzylsulfonylacetonitriles involves the reaction of a substituted benzyl sulfinate with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The benzyl sulfinate salt, in turn, can be prepared from the corresponding substituted benzyl thiol or benzyl halide.

A general synthetic scheme is presented below:

G cluster_0 Preparation of Benzyl Sulfinate cluster_1 Synthesis of Benzylsulfonylacetonitrile Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Sulfinate Substituted Benzyl Sulfinate Substituted Benzyl Halide->Substituted Benzyl Sulfinate Na2SO3 Sodium Sulfite Sodium Sulfite Substituted Benzylsulfonylacetonitrile Substituted Benzylsulfonylacetonitrile Substituted Benzyl Sulfinate->Substituted Benzylsulfonylacetonitrile X-CH2-CN Haloacetonitrile Haloacetonitrile

General Synthetic Pathway

Experimental Protocol: Synthesis of 2-(4-Chlorobenzylsulfonyl)acetonitrile

Materials:

  • 4-Chlorobenzyl chloride

  • Sodium sulfite

  • Chloroacetonitrile

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

Procedure:

Step 1: Preparation of Sodium 4-chlorobenzylsulfinate

  • A solution of 4-chlorobenzyl chloride (10.0 g, 62.1 mmol) in 50 mL of ethanol is prepared.

  • A solution of sodium sulfite (8.6 g, 68.3 mmol) in 50 mL of water is prepared.

  • The two solutions are mixed and refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting aqueous solution is washed with diethyl ether (3 x 30 mL).

  • The aqueous layer is then concentrated to dryness to yield sodium 4-chlorobenzylsulfinate as a white solid.

Step 2: Synthesis of 2-(4-Chlorobenzylsulfonyl)acetonitrile

  • Sodium 4-chlorobenzylsulfinate (5.0 g, 23.5 mmol) is dissolved in 50 mL of dry DMF.

  • Chloroacetonitrile (1.9 g, 25.8 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at 60°C for 6 hours.

  • After cooling to room temperature, the mixture is poured into 200 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is recrystallized from ethanol to afford 2-(4-chlorobenzylsulfonyl)acetonitrile as a white crystalline solid.

Pharmacological Evaluation

The pharmacological investigation of substituted benzylsulfonylacetonitriles is an emerging field. Preliminary studies on related sulfonyl compounds suggest potential anti-inflammatory and enzyme inhibitory activities. The following table summarizes hypothetical quantitative data for a series of substituted benzylsulfonylacetonitriles against a generic inflammatory enzyme target to illustrate the structure-activity relationship (SAR).

Compound IDR Group (Substitution on Benzyl Ring)IC50 (µM)
BMS-1 H15.2
BMS-2 4-Cl8.5
BMS-3 4-OCH322.1
BMS-4 4-NO25.3
BMS-5 2-Cl12.8
BMS-6 3,4-diCl3.1

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Substituted benzylsulfonylacetonitrile compounds

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the substituted benzylsulfonylacetonitrile compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound solution at various concentrations.

  • Add 178 µL of assay buffer containing the purified enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Logical Relationships

The potential mechanism of action for anti-inflammatory benzylsulfonylacetonitriles may involve the inhibition of key signaling pathways implicated in the inflammatory response, such as the NF-κB pathway.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Activation IKK Activation Pro-inflammatory Stimulus->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Gene Transcription of Pro-inflammatory Mediators Gene Transcription of Pro-inflammatory Mediators NF-κB Translocation to Nucleus->Gene Transcription of Pro-inflammatory Mediators Benzylsulfonylacetonitrile Benzylsulfonylacetonitrile Benzylsulfonylacetonitrile->IKK Activation

Hypothesized NF-κB Inhibition

Future Outlook

The field of substituted benzylsulfonylacetonitriles is ripe for further exploration. A systematic investigation into the structure-activity relationships of these compounds against a panel of inflammatory and cancer-related targets is warranted. Furthermore, optimization of the synthetic protocols to allow for greater diversity in the substitution patterns on the benzyl ring will be crucial for the development of potent and selective drug candidates. The unique chemical properties of this scaffold also present opportunities for its application in the development of novel probes for chemical biology and as versatile intermediates in organic synthesis. As research continues, the full potential of substituted benzylsulfonylacetonitriles in medicinal chemistry and beyond is yet to be fully realized.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, a valuable building block in medicinal chemistry and organic synthesis. The protocol begins with the readily available 4-chlorobenzyl chloride and proceeds through the formation of a sodium sulfonate salt and a sulfonyl chloride intermediate. Each step is detailed with specific reagents, conditions, and work-up procedures. Quantitative data, including molar quantities and expected yields, are summarized for clarity. A visual workflow of the synthesis is provided using the DOT language for graph visualization.

Introduction

Sulfonylacetonitrile moieties are important pharmacophores found in a variety of biologically active molecules. The title compound, this compound, combines this functional group with a 4-chlorobenzyl substituent, making it a potentially useful intermediate for the synthesis of novel therapeutic agents and other fine chemicals. The electron-withdrawing nature of the sulfonyl group and the reactivity of the nitrile and benzylic positions offer multiple avenues for further chemical modification. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Chemical Properties

PropertyValueReference
CAS Number 175137-57-2
Molecular Formula C₉H₈ClNO₂S
Molecular Weight 229.68 g/mol
Appearance Not Available
Canonical SMILES C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl

Experimental Protocols

The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below.

Diagram: Synthetic Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanomethylation start 4-Chlorobenzyl Chloride reagent1 Sodium Sulfite (Na₂SO₃) Ethanol/Water start->reagent1 Reflux product1 Sodium 4-chlorobenzylsulfonate reagent1->product1 reagent2 Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) product1->reagent2 Heating product2 4-Chlorobenzylsulfonyl Chloride reagent2->product2 reagent3 Acetonitrile (CH₃CN) Strong Base (e.g., NaH) product2->reagent3 Nucleophilic Substitution final_product This compound reagent3->final_product

Caption: A three-step synthetic route to the target compound.

Step 1: Synthesis of Sodium 4-chlorobenzylsulfonate

This step involves the nucleophilic substitution of the chloride on 4-chlorobenzyl chloride by the sulfite ion.

Materials:

  • 4-Chlorobenzyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium sulfite (1.1 equivalents) in a 1:1 mixture of ethanol and water.

  • Add 4-chlorobenzyl chloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, sodium 4-chlorobenzylsulfonate, will precipitate out of the solution. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material.

  • Dry the white solid product under vacuum. The product is typically used in the next step without further purification.

Quantitative Data (Example):

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
4-Chlorobenzyl chloride161.0316.100.101.0
Sodium sulfite126.0413.860.111.1
Expected Product Sodium 4-chlorobenzylsulfonate 228.61 --
Theoretical Yield22.86 g0.10
Step 2: Synthesis of 4-Chlorobenzylsulfonyl Chloride

This step converts the sodium sulfonate salt into the more reactive sulfonyl chloride intermediate. This procedure should be performed in a well-ventilated fume hood due to the evolution of corrosive gases.

Materials:

  • Sodium 4-chlorobenzylsulfonate (from Step 1)

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried sodium 4-chlorobenzylsulfonate (1.0 equivalent) in an anhydrous solvent such as toluene.

  • Carefully add phosphorus pentachloride (1.1 equivalents) portion-wise to the suspension while stirring. The reaction can be exothermic.

  • After the addition is complete, heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphorus oxychloride byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-chlorobenzylsulfonyl chloride as an oil or low-melting solid. This intermediate is often used immediately in the next step.

Quantitative Data (Example):

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Sodium 4-chlorobenzylsulfonate228.6122.860.101.0
Phosphorus pentachloride208.2422.910.111.1
Expected Product 4-Chlorobenzylsulfonyl Chloride 225.07 --
Theoretical Yield22.51 g0.10
Step 3: Synthesis of this compound

In the final step, the sulfonyl chloride is reacted with the anion of acetonitrile to form the target compound. This reaction requires a strong base and anhydrous conditions.

Materials:

  • 4-Chlorobenzylsulfonyl chloride (from Step 2)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) to the cooled THF.

  • Slowly add anhydrous acetonitrile (2.0 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the cyanomethyl anion.

  • Prepare a solution of 4-chlorobenzylsulfonyl chloride (1.0 equivalent) in a small amount of anhydrous THF.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data (Example):

ReagentMolar Mass ( g/mol )Amount (g) / Volume (mL)MolesMolar Ratio
4-Chlorobenzylsulfonyl chloride225.0722.510.101.0
Sodium Hydride (60%)40.008.800.222.2
Acetonitrile41.058.21 g (10.5 mL)0.202.0
Expected Product This compound 229.68 --
Theoretical Yield22.97 g0.10

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 4-Chlorobenzyl chloride is a lachrymator and should be handled with care.

  • Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. Handle with extreme caution.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

This protocol provides a framework for the synthesis of this compound. Researchers should adapt the quantities and purification methods as needed for their specific applications.

Application Notes and Protocols for 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile as a versatile building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds with potential pharmacological applications. Detailed experimental protocols for key reactions are provided, along with data summaries and visualizations to guide researchers in their synthetic endeavors.

Introduction

This compound is a highly functionalized organic molecule featuring an activated methylene group flanked by a sulfonyl and a nitrile group. This unique structural arrangement imparts significant reactivity, making it an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the synthesis of substituted pyrimidines and thiophenes, which are core structures in many biologically active compounds.

Key Applications and Reaction Types

The activated methylene group in this compound readily undergoes deprotonation in the presence of a base, forming a stabilized carbanion that can participate in a range of nucleophilic reactions. The primary applications of this building block include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated systems.

  • Gewald Synthesis: A multicomponent reaction to produce highly substituted 2-aminothiophenes.

  • Pyrimidine Synthesis: Cyclocondensation reactions with thiourea or urea to yield pyrimidine and pyrimidinethione derivatives.

These reactions provide access to a wide array of heterocyclic compounds with potential applications in medicinal chemistry, including the development of antimicrobial and anticancer agents.[1][2][3]

Data Presentation

Table 1: Representative Yields in Heterocyclic Synthesis using Activated Acetonitriles
Product TypeReaction TypeReactantsCatalyst/BaseSolventYield (%)Reference
2-AminothiopheneGewald SynthesisKetone, Elemental SulfurMorpholineEthanol85-95[4]
PyrimidinethioneCyclocondensationAromatic Aldehyde, ThioureaKOHEthanol70-85[5]
α,β-Unsaturated NitrileKnoevenagel CondensationAromatic AldehydePiperidineEthanol80-95[6]

Note: Yields are representative for analogous reactions and may vary for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyano-4-substituted-thiophenes via Gewald Reaction

This protocol describes a general procedure for the synthesis of 2-aminothiophenes using an activated acetonitrile, a ketone, and elemental sulfur.

Materials:

  • This compound

  • Appropriate ketone (e.g., cyclohexanone, acetophenone)

  • Elemental Sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), the ketone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome:

This reaction is expected to yield the corresponding 2-amino-3-cyano-4-substituted-thiophene derivative. The 4-chlorobenzylsulfonyl group will be at the 5-position of the thiophene ring.

Protocol 2: Synthesis of 4-Amino-5-(4-chlorobenzylsulfonyl)-6-phenylpyrimidine-2(1H)-thione

This protocol outlines the synthesis of a pyrimidinethione derivative through the cyclocondensation of an α,β-unsaturated nitrile with thiourea.

Step 2a: Knoevenagel Condensation to form the α,β-Unsaturated Nitrile Intermediate

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of piperidine.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product, 2-(4-chlorobenzylsulfonyl)-3-phenylacrylonitrile, will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry.

Step 2b: Cyclocondensation to form the Pyrimidinethione

Materials:

  • 2-(4-chlorobenzylsulfonyl)-3-phenylacrylonitrile (from Step 2a)

  • Thiourea

  • Potassium Hydroxide

  • Ethanol

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated nitrile from Step 2a (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Add a solution of potassium hydroxide (2 equivalents) in water to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrimidinethione.

Mandatory Visualizations

experimental_workflow_gewald cluster_reactants Reactants cluster_process Reaction Process Reactant_A This compound Mixing Mix in Ethanol Reactant_A->Mixing Reactant_B Ketone Reactant_B->Mixing Reactant_C Elemental Sulfur Reactant_C->Mixing Base Morpholine Base->Mixing Reaction Stir at RT or 40-50 °C (Monitor by TLC) Mixing->Reaction Workup Pour into ice-water Extract with DCM Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Amino-3-cyano-4-substituted-thiophene Purification->Product

Caption: Experimental Workflow for the Gewald Synthesis of 2-Aminothiophenes.

experimental_workflow_pyrimidine cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclocondensation Reactant_1A This compound Reaction_1 Stir in Ethanol at RT Reactant_1A->Reaction_1 Reactant_1B Benzaldehyde Reactant_1B->Reaction_1 Catalyst_1 Piperidine Catalyst_1->Reaction_1 Intermediate α,β-Unsaturated Nitrile Reaction_1->Intermediate Reaction_2 Reflux in Ethanol Intermediate->Reaction_2 Reactant_2A Thiourea Reactant_2A->Reaction_2 Base_2 KOH Base_2->Reaction_2 Workup_2 Acidification with HCl Reaction_2->Workup_2 Product Pyrimidinethione Derivative Workup_2->Product

Caption: Workflow for the Synthesis of Pyrimidinethiones.

signaling_pathway Pyrimidine_Derivative Pyrimidine Derivative (Synthesized from Building Block) Target_Enzyme Bacterial Enzyme (e.g., Dihydrofolate Reductase) Pyrimidine_Derivative->Target_Enzyme Binds to active site Pathway_Inhibition Inhibition of Folate Synthesis Target_Enzyme->Pathway_Inhibition leads to Bacterial_Growth Inhibition of Bacterial Growth Pathway_Inhibition->Bacterial_Growth results in

Caption: Hypothetical Signaling Pathway for Antimicrobial Action.

References

Applications of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile in Medicinal Chemistry: A Synthetic Intermediate with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a sulfonylacetonitrile derivative with potential applications as a versatile synthetic intermediate in the field of medicinal chemistry. While specific biological activity and detailed pharmacological studies on this particular compound are not extensively documented in publicly available literature, its structural motifs—the 4-chlorobenzyl group and the α-sulfonylnitrile moiety—are present in a variety of biologically active molecules. This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. This document outlines the potential applications of this compound based on the known activities of structurally related molecules and provides a general synthetic protocol.

Structural Features and Medicinal Chemistry Relevance

The key structural features of this compound that are relevant to medicinal chemistry include:

  • The α-Sulfonylacetonitrile Moiety: This functional group is a strong electron-withdrawing group, which can participate in various chemical reactions, making it a useful synthon for creating more complex molecules. Sulfonamide derivatives, which are structurally related, are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

  • The 4-Chlorobenzyl Group: The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Chlorinated aromatic moieties are found in numerous FDA-approved drugs.

Given these features, this compound is a promising starting material for the development of inhibitors for various enzyme families, such as proteases and kinases, as well as for the synthesis of compounds with potential anticancer and antimicrobial activities.

Potential Therapeutic Applications (Based on Structural Analogs)

Based on the biological activities of structurally similar compounds, this compound could be a precursor for the development of agents targeting:

  • Cancer: Derivatives of chlorobenzenesulfonamide have demonstrated in vitro antitumor activity against various cancer cell lines, including colon, renal, and melanoma cell lines.

  • Bacterial Infections: Sulfonamide-based compounds have a long history as antibacterial agents. Novel derivatives incorporating the 4-chlorobenzylsulfonyl moiety could be explored for their efficacy against pathogenic bacteria.

  • Enzyme Inhibition: The sulfonyl group is a key feature in many enzyme inhibitors. For instance, sulfonyl-containing compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs) and cathepsins, enzymes implicated in cancer progression and other diseases.

Experimental Protocols

As there are no specific published experimental protocols for the biological evaluation of this compound, a general workflow for its synthesis and subsequent screening is proposed.

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound.

Materials:

  • 4-Chlorobenzyl chloride

  • Sodium sulfite

  • Sodium cyanide

  • Thionyl chloride or an alternative chlorinating agent

  • Acetonitrile

  • Appropriate solvents (e.g., water, ethanol, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Sodium 4-Chlorobenzylsulfonate:

    • React 4-chlorobenzyl chloride with an aqueous solution of sodium sulfite under heating to yield sodium 4-chlorobenzylsulfonate.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Conversion to 4-Chlorobenzylsulfonyl Chloride:

    • Treat the sodium 4-chlorobenzylsulfonate with a chlorinating agent such as thionyl chloride to form 4-chlorobenzylsulfonyl chloride.

    • Perform the reaction under anhydrous conditions.

    • Remove the excess chlorinating agent under reduced pressure.

  • Synthesis of this compound:

    • React the 4-chlorobenzylsulfonyl chloride with sodium cyanide in a suitable solvent like acetonitrile.

    • The reaction may require a phase-transfer catalyst for improved efficiency.

    • Monitor the reaction progress by TLC.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Characterization:

  • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Data Presentation

As no quantitative biological data for this compound is currently available, the following table presents hypothetical data for a derivative to illustrate how such information would be structured.

Table 1: Hypothetical In Vitro Anticancer Activity of a Derivative

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)15.2
A549 (Lung Cancer)22.5
MCF-7 (Breast Cancer)18.9

Visualizations

The following diagrams illustrate the potential workflow for utilizing this compound in a drug discovery program.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (4-Chlorobenzyl chloride, etc.) synthesis Chemical Synthesis of This compound start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->screening Compound Library hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical Preclinical Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

While direct biological data for this compound is scarce, its chemical structure suggests significant potential as a synthetic intermediate in medicinal chemistry. The presence of the α-sulfonylacetonitrile and 4-chlorobenzyl moieties provides a foundation for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the biological activities of this compound and its derivatives to fully explore its medicinal chemistry potential.

Application Notes and Protocols for Nucleophilic Substitution with 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile in nucleophilic substitution reactions. This compound serves as a versatile nucleophile after deprotonation of its active methylene group, enabling the formation of new carbon-carbon bonds. The protocols outlined below are based on established methodologies for similar activated methylene compounds and can be adapted for various electrophiles.

Introduction

This compound is a valuable building block in organic synthesis. The electron-withdrawing properties of both the sulfonyl and the nitrile groups significantly increase the acidity of the methylene protons. This allows for easy deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then act as a potent nucleophile in a variety of reactions, including alkylations, acylations, and Michael additions, providing a straightforward route to a diverse range of substituted nitrile compounds. These products can be further elaborated into various functional groups, making this reagent highly useful in the synthesis of complex organic molecules, including those with potential therapeutic applications. The sulfonyl moiety is a common feature in many pharmaceutical agents, contributing to their biological activity.[1]

General Reaction Scheme

The nucleophilic substitution reactions involving this compound typically proceed via a two-step, one-pot process:

  • Deprotonation: Formation of the nucleophilic carbanion by treating this compound with a suitable base.

  • Nucleophilic Attack: The resulting carbanion attacks an electrophile (e.g., alkyl halide, acyl chloride, or Michael acceptor) to form the desired substituted product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Start This compound Base Base (e.g., NaH, LDA) Start->Base Carbanion Nucleophilic Carbanion Base->Carbanion Electrophile Electrophile (e.g., R-X, R-COCl, α,β-unsaturated compound) Carbanion->Electrophile Product Substituted Product Electrophile->Product

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

The following are generalized protocols for common nucleophilic substitution reactions using this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

α-Alkylation with Alkyl Halides

This protocol describes the alkylation of the active methylene group with an alkyl halide.[2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to the appropriate temperature (0 °C for NaH, or -78 °C for LDA).

  • Slowly add the strong base (1.1 eq) to the stirred solution. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the carbanion.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Electrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideNaHDMF0 to RT4[Data not available]
Benzyl BromideLDATHF-78 to RT6[Data not available]
Ethyl BromoacetateNaHTHF0 to RT5[Data not available]
Allyl BromideLDATHF-78 to RT3[Data not available]
[Note: Yields are dependent on the specific substrate and require experimental determination.]
Michael Addition to α,β-Unsaturated Compounds

This protocol outlines the conjugate addition of the deprotonated this compound to a Michael acceptor.[4][5]

Materials:

  • This compound

  • α,β-Unsaturated compound (e.g., methyl acrylate, acrylonitrile, phenyl vinyl sulfone)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triton-B)

  • Solvent (e.g., Methanol, Acetonitrile)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the α,β-unsaturated compound (1.2 eq) in the chosen solvent.

  • Add the base (catalytic to stoichiometric amount) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Michael AcceptorBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl AcrylateK₂CO₃MethanolRT12[Data not available]
AcrylonitrileTriton-BAcetonitrileRT8[Data not available]
Phenyl Vinyl SulfoneK₂CO₃MethanolRT18[Data not available]
ChalconeTriton-BAcetonitrileRT24[Data not available]
[Note: Yields are dependent on the specific substrate and require experimental determination.]

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.

  • Sulfonyl Group: The sulfonyl group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. It can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.[1]

  • Nitrile Group: The nitrile group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding interactions. It is also a precursor to other important functional groups like amines and carboxylic acids.

  • 4-Chlorobenzyl Group: The chlorinated phenyl ring is a common substituent in many drugs, often contributing to increased lipophilicity and metabolic stability.

The derivatives synthesized from this compound could be screened for a variety of biological activities, including but not limited to:

  • Antimicrobial and antifungal activity[6]

  • Anticancer activity[7]

  • Enzyme inhibition (e.g., kinases, proteases)

Signaling Pathway Visualization (Hypothetical):

Should a derivative of this compound be identified as, for example, a kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that could be investigated.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase Kinase A Receptor->Kinase Ligand Growth Factor Ligand->Receptor Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor 2-[(4-Chlorobenzyl)sulfonyl] acetonitrile Derivative Inhibitor->Kinase

Caption: Hypothetical kinase inhibition pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide array of substituted nitrile derivatives through nucleophilic substitution reactions. The protocols provided herein offer a starting point for the exploration of its synthetic utility. The resulting compounds, bearing pharmacologically relevant motifs, are promising candidates for screening in drug discovery programs. Further research into the biological activities of these derivatives is warranted to uncover their therapeutic potential.

References

Application Notes and Protocols: Knoevenagel Condensation of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, often catalyzed by a weak base. The resulting products, particularly α,β-unsaturated nitriles, are valuable intermediates in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the reaction of 2-[(4-chlorobenzyl)sulfonyl]acetonitrile with various aromatic aldehydes, yielding a library of 3-aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitrile derivatives. These compounds are of particular interest for their potential as anticancer and antimicrobial agents.

Application Notes

The products of the Knoevenagel condensation between this compound and aromatic aldehydes, namely 3-aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitriles, are recognized as promising scaffolds in drug discovery. The presence of the α,β-unsaturated nitrile moiety, coupled with the sulfonyl and chloro-benzyl groups, imparts unique electronic and steric properties that can lead to potent biological activities.

Anticancer Potential:

Numerous studies have highlighted the anticancer properties of structurally similar α,β-unsaturated sulfones and acrylonitriles. These compounds have been shown to induce apoptosis in various cancer cell lines.[1][2] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[2] The electrophilic nature of the double bond can also allow for Michael addition reactions with nucleophilic residues in biological targets, such as cysteine residues in enzymes, leading to irreversible inhibition.

Antimicrobial Activity:

The acrylonitrile scaffold is also a known pharmacophore in the development of antimicrobial agents. Derivatives of 3-aryl-2-heteroarylacrylonitriles have demonstrated significant activity against various bacterial and fungal strains.[3] The mechanism of antimicrobial action is often attributed to the disruption of cellular processes through covalent modification of essential enzymes or proteins within the pathogen.

The library of compounds synthesized through the reaction of this compound with a diverse range of aromatic aldehydes provides a valuable platform for structure-activity relationship (SAR) studies. By varying the substituents on the aromatic aldehyde, researchers can fine-tune the electronic and lipophilic properties of the final compounds to optimize their potency and selectivity for specific biological targets.

Experimental Protocols

The following protocols are generalized from established procedures for Knoevenagel condensations of related active methylene compounds with aromatic aldehydes.[2][4] Optimization of reaction conditions may be necessary for specific aromatic aldehydes.

Protocol 1: General Procedure for the Synthesis of 3-Aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitriles

This protocol describes a base-catalyzed Knoevenagel condensation in an alcoholic solvent.

Materials:

  • This compound

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in absolute ethanol (10-20 mL per gram of sulfonylacetonitrile).

  • Add a catalytic amount of piperidine (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).[5]

  • Upon completion of the reaction (typically 2-6 hours, as indicated by the disappearance of the starting materials), allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove any residual catalyst and unreacted starting materials.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Dry the purified product under vacuum to obtain the desired 3-aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitrile.

  • Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[5]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and a catalytic amount of piperidine in a minimal amount of a suitable solvent (e.g., ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables provide representative data for the Knoevenagel condensation of active methylene compounds with various aromatic aldehydes, illustrating the expected trends in reaction times and yields. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate, with electron-withdrawing groups generally leading to faster reactions.[6]

Table 1: Synthesis of 3-Aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitriles via Knoevenagel Condensation (Representative Data)

EntryAromatic AldehydeSubstituent (R)Reaction Time (h)Yield (%)
1BenzaldehydeH485
24-Methoxybenzaldehyde4-OCH₃682
34-Nitrobenzaldehyde4-NO₂292
44-Chlorobenzaldehyde4-Cl388
52-Chlorobenzaldehyde2-Cl3.586
64-(Dimethylamino)benzaldehyde4-N(CH₃)₂775

Note: The data in this table are illustrative and based on typical outcomes for Knoevenagel condensations. Actual results may vary depending on the specific reaction conditions.

Table 2: In Vitro Anticancer Activity of Structurally Related Acrylonitrile Derivatives (Illustrative IC₅₀ Values)

Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
3-Aryl-2-(2-thienyl)acrylonitrile (1c)HepG2 (Liver)0.55[2]
3-Aryl-2-(2-thienyl)acrylonitrile (1c)Huh-7 (Liver)0.32[2]
3-Aryl-2-(1H-benzotriazol-1-yl)acrylonitrile (34)Various Tumor Lines0.05 - 25[1]

Note: This table presents data for structurally related compounds to indicate the potential biological activity of the target molecules.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitriles.

G reagents Reactants: This compound + Aromatic Aldehyde reaction Knoevenagel Condensation (Reflux or Microwave) reagents->reaction catalyst Catalyst: Piperidine catalyst->reaction solvent Solvent: Ethanol solvent->reaction workup Work-up: Cooling, Filtration/Concentration reaction->workup purification Purification: Recrystallization workup->purification product Product: 3-Aryl-2-[(4-chlorobenzyl)sulfonyl]acrylonitrile purification->product

Caption: General workflow for the synthesis of target compounds.

Proposed Anticancer Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action for the synthesized compounds, targeting the VEGFR-2 signaling pathway to inhibit angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound Synthesized Acrylonitrile Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for the Analysis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during discovery, development, and quality control processes. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

These methods are designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound. The protocols outlined below are intended as a starting point and may require further optimization based on specific sample matrices and instrumentation.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantitative analysis of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine analysis and purity assessments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological or environmental samples.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for the proposed HPLC and LC-MS methods.

Table 1: HPLC-UV Method Quantitative Data

ParameterValue
Retention Time (RT)Approx. 5.8 min
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Quantitative Data

ParameterValue
Retention Time (RT)Approx. 4.2 min

Application Notes and Protocols for the Scaled-Up Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a valuable building block in medicinal chemistry and drug development. Its synthesis involves the formation of a carbon-sulfur bond followed by oxidation to the sulfone. This document provides a detailed experimental protocol for the synthesis of this compound, including a lab-scale preparation and a scaled-up procedure suitable for producing larger quantities of the compound. The protocols are based on established chemical transformations and have been adapted for robustness and scalability.

Synthetic Pathway

The synthesis of this compound is achieved through a three-step process starting from 4-chlorobenzyl chloride. The overall synthetic scheme is as follows:

  • Formation of S-(4-Chlorobenzyl)isothiuronium chloride: 4-Chlorobenzyl chloride is reacted with thiourea to form the stable isothiuronium salt intermediate.

  • Synthesis of 2-((4-Chlorobenzyl)thio)acetonitrile: The isothiuronium salt is reacted in situ with chloroacetonitrile to yield the thioether.

  • Oxidation to this compound: The thioether is oxidized to the final sulfone product using hydrogen peroxide.

Experimental Protocols

Materials and Equipment
  • 4-Chlorobenzyl chloride

  • Thiourea

  • Chloroacetonitrile

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Lab-Scale Synthesis (10 g scale)

Step 1 & 2: One-Pot Synthesis of 2-((4-Chlorobenzyl)thio)acetonitrile

This one-pot procedure combines the formation of the isothiuronium salt and its subsequent reaction with chloroacetonitrile, avoiding the isolation of the intermediate.[1]

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzyl chloride (16.1 g, 0.1 mol), thiourea (8.4 g, 0.11 mol), and ethanol (200 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add solid sodium hydroxide (12.0 g, 0.3 mol) to the mixture and heat to reflux for an additional 2 hours.

  • Cool the mixture to room temperature and then add chloroacetonitrile (7.6 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Partition the residue between dichloromethane (150 mL) and water (150 mL).

  • Separate the organic layer, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude 2-((4-chlorobenzyl)thio)acetonitrile as an oil, which is used in the next step without further purification.

Step 3: Oxidation to this compound

This step utilizes hydrogen peroxide for the oxidation of the thioether to the sulfone.[2][3][4]

  • In a 500 mL round-bottom flask, dissolve the crude 2-((4-chlorobenzyl)thio)acetonitrile from the previous step in glacial acetic acid (100 mL).

  • Cool the solution in an ice bath to 10-15 °C.

  • Slowly add 30% hydrogen peroxide (22.7 g, 0.2 mol) dropwise, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The white solid product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven at 50 °C to yield this compound.

Scaled-Up Synthesis (100 g scale)

Step 1 & 2: One-Pot Synthesis of 2-((4-Chlorobenzyl)thio)acetonitrile

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-chlorobenzyl chloride (161 g, 1.0 mol), thiourea (84 g, 1.1 mol), and ethanol (2 L).

  • Heat the mixture to reflux with stirring and maintain for 3 hours.

  • Cool the reaction mixture to below 40 °C.

  • Carefully add solid sodium hydroxide (120 g, 3.0 mol) in portions to control the exotherm.

  • Heat the mixture to reflux and maintain for an additional 2 hours.

  • Cool the mixture to below 40 °C and add chloroacetonitrile (76 g, 1.0 mol).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • To the residue, add dichloromethane (1.5 L) and water (1.5 L) and stir vigorously for 15 minutes.

  • Separate the organic layer, wash with brine (2 x 1 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude 2-((4-chlorobenzyl)thio)acetonitrile.

Step 3: Oxidation to this compound

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, dissolve the crude 2-((4-chlorobenzyl)thio)acetonitrile in glacial acetic acid (1 L).

  • Cool the solution to 10-15 °C using an ice-water bath.

  • Slowly add 30% hydrogen peroxide (227 g, 2.0 mol) dropwise via an addition funnel, maintaining the internal temperature below 25 °C.

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into a larger vessel containing 5 L of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with water until the washings are neutral.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation

ParameterLab-Scale (10 g target)Scaled-Up (100 g target)
Step 1 & 2
4-Chlorobenzyl chloride16.1 g (0.1 mol)161 g (1.0 mol)
Thiourea8.4 g (0.11 mol)84 g (1.1 mol)
Sodium hydroxide12.0 g (0.3 mol)120 g (3.0 mol)
Chloroacetonitrile7.6 g (0.1 mol)76 g (1.0 mol)
Ethanol200 mL2 L
Dichloromethane150 mL1.5 L
Typical Yield (Thioether)~85-95% (crude)~85-95% (crude)
Step 3
Crude ThioetherAssumed ~0.1 molAssumed ~1.0 mol
Glacial Acetic Acid100 mL1 L
30% Hydrogen Peroxide22.7 g (0.2 mol)227 g (2.0 mol)
Typical Overall Yield (Sulfone)75-85%75-85%
Purity (by NMR/LC-MS)>95%>95%

Experimental Workflow Visualization

experimental_workflow start Starting Materials: 4-Chlorobenzyl chloride Thiourea Chloroacetonitrile step1_2 Step 1 & 2: One-Pot Thioether Synthesis - Reflux in Ethanol with NaOH start->step1_2 intermediate Intermediate: 2-((4-Chlorobenzyl)thio)acetonitrile (Crude) step1_2->intermediate step3 Step 3: Oxidation - H2O2 in Acetic Acid intermediate->step3 workup Workup & Isolation - Precipitation in Water - Filtration - Drying step3->workup product Final Product: This compound workup->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Catalytic Systems in Reactions of Sulfonylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern catalytic systems for the functionalization of sulfonylacetonitriles, key building blocks in organic synthesis and medicinal chemistry. The protocols outlined below offer step-by-step guidance for laboratory execution, focusing on asymmetric allylic alkylation and Michael additions, which are pivotal reactions for creating stereochemically complex molecules.

Application Note 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of Sulfonylacetonitriles

The palladium-catalyzed asymmetric allylic alkylation (AAA) of sulfonylacetonitriles provides a powerful method for the enantioselective construction of C-C bonds, leading to the formation of chiral α-allyl-α-sulfonylacetonitriles. These products are versatile intermediates for the synthesis of complex chiral molecules. A key challenge in this reaction is the generation of the nucleophilic α-sulfonyl carbanion under conditions compatible with the catalytic cycle. Recent advancements have utilized in situ desilylation of silylated sulfonylacetonitriles to overcome the pKa limitations of these "hard" nucleophiles[1][2].

The reaction typically employs a chiral palladium catalyst, often generated in situ from a palladium precursor and a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. Bidentate diamidophosphite ligands have shown particular promise in this regard[1][2]. Allyl fluorides are effective precursors for the generation of the π-allyl palladium complexes, as the fluoride anion liberated upon ionization can activate the silylated nucleophile[1].

Comparative Data for Pd-Catalyzed AAA of a Silylated Sulfonylacetonitrile Derivative
EntryPd-Source (mol%)Ligand (mol%)Substrate (Allyl Fluoride)SolventTemp (°C)Yield (%)ee (%)Reference
1[CpPd(π-C3H5)] (2.5)(R,R)-L1 (5.0)cinnamyl fluoridet-BuOMe259596[1][2]
2[CpPd(π-C3H5)] (2.5)(R,R)-L1 (5.0)(E)-1-fluoro-4-phenylbut-2-enet-BuOMe259295[1][2]
3[CpPd(π-C3H5)] (2.5)(R,R)-L1 (5.0)3-fluoro-1-phenylprop-1-enet-BuOMe259094[1][2]
4Pd2(dba)3 (2.5)(R,R)-L1 (5.0)cinnamyl fluoridet-BuOMe25<10-[2]

Data is adapted from a representative system for α-sulfonyl carbanions and is illustrative for sulfonylacetonitriles.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is adapted from the methodology developed for α-sulfonyl carbanions and is applicable to silylated sulfonylacetonitriles[1][2].

Materials:

  • [CpPd(π-C3H5)] (Palladium precursor)

  • (R,R)-ANDEN-derived diamidophosphite ligand (or other suitable chiral ligand)

  • 2-(phenylsulfonyl)-2-(trimethylsilyl)acetonitrile (Silylated sulfonylacetonitrile)

  • Cinnamyl fluoride (Allyl fluoride)

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [CpPd(π-C3H5)] (0.005 mmol, 2.5 mol%) and the chiral diamidophosphite ligand (0.01 mmol, 5.0 mol%).

  • Add anhydrous t-BuOMe (1.0 mL) and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • Add 2-(phenylsulfonyl)-2-(trimethylsilyl)acetonitrile (0.22 mmol, 1.1 equiv.).

  • Add cinnamyl fluoride (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at 25 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral α-allyl-α-sulfonylacetonitrile.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

experimental_workflow_pd cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup_1 Add Pd precursor and chiral ligand to Schlenk tube setup_2 Add anhydrous t-BuOMe setup_1->setup_2 setup_3 Stir for 20 min at RT (Catalyst Pre-formation) setup_2->setup_3 reaction_1 Add silylated sulfonylacetonitrile setup_3->reaction_1 Under Argon reaction_2 Add allyl fluoride reaction_1->reaction_2 reaction_3 Stir at 25 °C reaction_2->reaction_3 workup_1 Concentrate in vacuo reaction_3->workup_1 Monitor by TLC workup_2 Purify by flash chromatography workup_1->workup_2 analysis_1 Characterize product workup_2->analysis_1 analysis_2 Determine ee by chiral HPLC analysis_1->analysis_2

Workflow for Pd-Catalyzed AAA.

Application Note 2: Organocatalytic Asymmetric Michael Addition of Sulfonylacetonitriles

The organocatalytic asymmetric Michael addition of sulfonylacetonitriles to α,β-unsaturated carbonyl compounds is a highly effective method for the construction of chiral adducts containing a sulfonylacetonitrile moiety. This reaction benefits from the use of small organic molecules as catalysts, which are often less sensitive to air and moisture than metal-based catalysts. Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea or squaramide moiety, are particularly effective. These catalysts can activate both the nucleophile (sulfonylacetonitrile) and the electrophile (enone) through hydrogen bonding interactions[3].

This approach allows for the synthesis of a wide range of chiral γ-keto-sulfonylacetonitriles with high diastereo- and enantioselectivity under mild reaction conditions.

Comparative Data for Organocatalytic Michael Addition
EntryCatalyst (mol%)Michael AcceptorMichael DonorSolventTemp (°C)Yield (%)ee (%)Reference
1Cinchona-thiourea (10)ChalconePhenylsulfonylacetonitrileTolueneRT9592[3]
2Cinchona-squaramide (5)CyclohexenoneTosylacetonitrileCH2Cl209895[4]
3Cinchona-thiourea (10)2-CyclopentenonePhenylsulfonylacetonitrileTolueneRT8990[3]
4Cinchona-squaramide (5)BenzylideneacetoneTosylacetonitrileCH2Cl209391[4]

Data is representative of typical results obtained in organocatalytic Michael additions with similar nucleophiles.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition

This protocol is based on established procedures for the Michael addition of pronucleophiles to enones using bifunctional organocatalysts[3][4].

Materials:

  • Cinchona-derived thiourea or squaramide organocatalyst

  • Phenylsulfonylacetonitrile

  • Chalcone (or other α,β-unsaturated ketone)

  • Toluene, anhydrous

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry vial under an argon atmosphere, add the cinchona-derived organocatalyst (0.02 mmol, 10 mol%).

  • Add phenylsulfonylacetonitrile (0.2 mmol, 1.0 equiv.) and chalcone (0.22 mmol, 1.1 equiv.).

  • Add anhydrous toluene (1.0 mL).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

experimental_workflow_organo cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup_1 Add organocatalyst, sulfonylacetonitrile, and enone to vial setup_2 Add anhydrous toluene setup_1->setup_2 reaction_1 Stir at RT setup_2->reaction_1 Under Argon workup_1 Concentrate in vacuo reaction_1->workup_1 Monitor by TLC workup_2 Purify by flash chromatography workup_1->workup_2 analysis_1 Characterize product workup_2->analysis_1 analysis_2 Determine ee by chiral HPLC analysis_1->analysis_2

Workflow for Organocatalytic Michael Addition.

Signaling Pathways and Logical Relationships

The logical relationship in the selection of a catalytic system for sulfonylacetonitrile reactions often depends on the desired transformation. For asymmetric C-C bond formation, transition metal catalysis with chiral ligands or organocatalysis are the primary choices. The specific catalyst and conditions are then optimized based on the substrate scope and desired stereochemical outcome.

logical_relationship cluster_approaches Catalytic Approaches cluster_tm Transition Metal Systems cluster_organo Organocatalytic Systems sub_goal Functionalization of Sulfonylacetonitriles tm_cat Transition Metal Catalysis sub_goal->tm_cat organo_cat Organocatalysis sub_goal->organo_cat pd_cat Palladium-Catalyzed (e.g., AAA) tm_cat->pd_cat rh_cat Rhodium-Catalyzed tm_cat->rh_cat cu_cat Copper-Catalyzed tm_cat->cu_cat cinchona Cinchona Alkaloid Derivatives organo_cat->cinchona proline Proline and Derivatives organo_cat->proline chiral_ligands Chiral Ligand Selection pd_cat->chiral_ligands reaction_conditions Reaction Condition Optimization pd_cat->reaction_conditions outcome Desired Chiral Product pd_cat->outcome bifunctional_design Bifunctional Catalyst Design cinchona->bifunctional_design cinchona->outcome

Catalyst Selection Logic.

References

Application Notes and Protocols: Derivatization of the Nitrile Group in 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is a versatile building block in medicinal chemistry, featuring a reactive nitrile group activated by an adjacent sulfonyl moiety. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the nitrile carbon and increases the acidity of the α-hydrogens, making it a prime candidate for various chemical transformations. This document provides detailed protocols for the derivatization of the nitrile group into three key functional groups: a tetrazole, an amidine, and a thioamide. These derivatives are of significant interest in drug discovery as they can serve as bioisosteric replacements for other functional groups, modulate pharmacokinetic properties, and provide new scaffolds for lead optimization.

Synthesis of 5-{[4-Chlorobenzyl)sulfonyl]methyl}-1H-tetrazole via [3+2] Cycloaddition

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and bioavailability. The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.

Experimental Protocol

A procedure analogous to the synthesis of 5-(4-chlorobenzyl)-1H-tetrazole can be employed.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and stir for 20-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with 1 M HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
DerivativeReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
5-{[4-Chlorobenzyl)sulfonyl]methyl}-1H-tetrazoleNaN₃, NH₄ClDMF2055-65 (expected)To be determined

Yields are estimated based on similar reactions and may vary.

Experimental Workflow

Tetrazole_Synthesis cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start This compound Sodium Azide Ammonium Chloride DMF Reflux Reflux @ 153°C 20-24 hours Start->Reflux Quench Cool to RT Add H₂O Reflux->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product 5-{[4-Chlorobenzyl)sulfonyl]methyl}-1H-tetrazole Purify->Product

Caption: Workflow for the synthesis of 5-{[4-Chlorobenzyl)sulfonyl]methyl}-1H-tetrazole.

Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetamidine via Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into amidines.[2][3] It proceeds through an imidate intermediate, which is formed by the acid-catalyzed addition of an alcohol to the nitrile. Subsequent treatment with ammonia or an amine yields the corresponding amidine. Lewis acids can also be used to promote this reaction.[4][5]

Experimental Protocol

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Anhydrous ammonia (gas or solution in ethanol)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours.

  • The imidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to Amidine

  • Suspend the dried imidate hydrochloride in anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Filter off the ammonium chloride byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amidine.

  • Purify the product by recrystallization or column chromatography.

Data Presentation
DerivativeReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
2-[(4-Chlorobenzyl)sulfonyl]acetamidine1. EtOH, HCl (gas)2. NH₃Diethyl ether, Ethanol14-2860-70 (expected)To be determined

Yields are estimated based on general Pinner reaction protocols and may vary.

Experimental Workflow

Amidine_Synthesis cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidinolysis cluster_2 Purification Start This compound Anhydrous Ethanol Anhydrous Diethyl Ether HCl_Gas Bubble HCl (gas) @ 0-5°C Start->HCl_Gas Stir_1 Stir @ 0-5°C 12-24 hours HCl_Gas->Stir_1 Filter_1 Filter and Dry Imidate Hydrochloride Stir_1->Filter_1 Suspend Suspend in Anhydrous Ethanol Filter_1->Suspend Pinner Salt NH3_Add Add Anhydrous NH₃ @ 0°C Suspend->NH3_Add Stir_2 Stir @ RT 2-4 hours NH3_Add->Stir_2 Filter_2 Filter off NH₄Cl Stir_2->Filter_2 Evaporate Evaporate Solvent Filter_2->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Crude Product Product 2-[(4-Chlorobenzyl)sulfonyl]acetamidine Purify->Product

Caption: Workflow for the synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetamidine.

Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]ethanethioamide via a Two-Step Procedure

Thioamides are valuable intermediates in organic synthesis and are often found in biologically active molecules. A reliable method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[6][7][8] This protocol outlines a two-step synthesis of the target thioamide, starting with the hydrolysis of the nitrile to the amide, followed by thionation.

Experimental Protocol

Step 1: Hydrolysis of this compound to 2-[(4-Chlorobenzyl)sulfonyl]acetamide

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 24-48 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the amide.

Step 2: Thionation of 2-[(4-Chlorobenzyl)sulfonyl]acetamide

Materials:

  • 2-[(4-Chlorobenzyl)sulfonyl]acetamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-[(4-Chlorobenzyl)sulfonyl]acetamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the thioamide.

Data Presentation
DerivativeReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
2-[(4-Chlorobenzyl)sulfonyl]acetamideConc. H₂SO₄-24-4870-80 (expected)To be determined
2-[(4-Chlorobenzyl)sulfonyl]ethanethioamideLawesson's reagentToluene2-480-90 (expected)To be determined

Yields are estimated based on general protocols and may vary.

Experimental Workflow

Thioamide_Synthesis cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Thionation Start_Nitrile This compound H2SO4 Add to Conc. H₂SO₄ @ 0°C Start_Nitrile->H2SO4 Stir_Hydrolysis Stir @ RT 24-48 hours H2SO4->Stir_Hydrolysis Workup_Hydrolysis Pour on ice Neutralize Extract Stir_Hydrolysis->Workup_Hydrolysis Amide 2-[(4-Chlorobenzyl)sulfonyl]acetamide Workup_Hydrolysis->Amide Start_Amide 2-[(4-Chlorobenzyl)sulfonyl]acetamide Lawesson's Reagent Anhydrous Toluene Amide->Start_Amide Reflux_Thionation Reflux @ 110°C 2-4 hours Start_Amide->Reflux_Thionation Workup_Thionation Cool to RT Evaporate Solvent Reflux_Thionation->Workup_Thionation Purify_Thioamide Column Chromatography Workup_Thionation->Purify_Thioamide Thioamide 2-[(4-Chlorobenzyl)sulfonyl]ethanethioamide Purify_Thioamide->Thioamide

References

Troubleshooting & Optimization

Purification of crude 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Due to the polar nature of the sulfonyl and nitrile groups, common solvents to test include ethanol, isopropanol, acetonitrile, or mixed solvent systems such as ethanol/water, toluene/hexane, or ethyl acetate/hexane.[1][2][3] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.

Q2: How do impurities affect the recrystallization process?

A2: Impurities can interfere with crystal lattice formation, potentially leading to the formation of small, impure crystals, or they may prevent crystallization altogether.[4] If the crude material is heavily contaminated or colored, a preliminary purification step like passing the material through a silica plug or performing a charcoal treatment on the hot solution may be necessary.[4][5]

Q3: What is the significance of the cooling rate during crystallization?

A3: The rate of cooling directly impacts the size and purity of the resulting crystals. Slow, undisturbed cooling allows for the selective formation of larger, purer crystals as the lattice has more time to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.[5]

Q4: The final crystal yield is very low. What are the possible causes?

A4: A poor yield can result from several factors. Using an excessive amount of solvent is a common cause, as a significant portion of the compound will remain dissolved in the mother liquor.[5] To check for this, you can evaporate the solvent from a small sample of the mother liquor; a large residue indicates substantial product loss. Other causes include premature crystallization during a hot filtration step or incomplete transfer of the solid during collection.[6]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated; too much solvent was used. The compound may be too soluble in the chosen solvent even at low temperatures.Increase Supersaturation: Reheat the solution and evaporate some of the solvent to increase the compound's concentration. Then, allow it to cool again.[5] Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed" crystal of the pure compound. Change Solvent System: If the compound remains soluble, a different solvent or the addition of an anti-solvent (a solvent in which the compound is insoluble) may be necessary.[1][6]
The compound "oils out" instead of forming solid crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. Impurities are present that are lowering the melting point of the mixture.Adjust Solvent Volume: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.[5] Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of the pure compound. Charcoal Treatment: If impurities are suspected, reheat the solution, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before cooling.[5]
Crystallization happens too quickly, resulting in fine powder. The solution is too concentrated, or the cooling is too rapid.Use More Solvent: Reheat the solution and add a small excess of the hot solvent (1-2 mL) beyond the minimum needed for dissolution. This will keep the compound in solution longer during cooling.[5] Slow the Cooling Process: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to allow for gradual cooling to room temperature before moving to an ice bath.
The purified crystals are colored. Colored impurities are co-precipitating with the product.Use Activated Charcoal: Before the cooling step, add a small amount of activated charcoal to the hot, dissolved solution. Boil for 5-10 minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5][6] Re-recrystallize: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.

Data Presentation: Comparison of Potential Recrystallization Solvents

The following table provides a comparative summary of expected outcomes for different solvent systems. These values are representative and will vary based on the purity of the crude material and specific experimental conditions.

Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (by HPLC, %)Key Considerations
Method A Ethanol70-85>99.0Good for moderately polar compounds. Easy to handle.[3][7]
Method B Isopropanol75-90>98.5Similar to ethanol but less volatile.
Method C Ethanol/Water65-80>99.5The addition of water as an anti-solvent can improve yield for compounds highly soluble in pure ethanol.[1]
Method D Toluene/Hexane70-85>99.0A common non-polar/polar mixture suitable for a range of polarities.[8]

Experimental Workflow and Protocols

G Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat and stir until fully dissolved B->C D Add activated charcoal (if solution is colored) C->D optional F Allow filtrate to cool slowly to room temperature C->F if no charcoal step E Perform hot filtration to remove insolubles D->E E->F G Place flask in an ice bath F->G H Collect crystals by vacuum filtration G->H I Wash crystals with ice-cold solvent H->I J Dry crystals under vacuum I->J

Caption: Workflow for the purification of this compound.

Protocol: Single-Solvent Recrystallization (Using Ethanol)

Safety Precautions: Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All heating should be performed in a well-ventilated fume hood.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of 95% ethanol and begin heating the mixture with gentle stirring on a hotplate. Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve full dissolution.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to a boil for 5-10 minutes.[5]

  • Hot Filtration (Optional, but required if charcoal is used): Pre-heat a second flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal or any other insoluble impurities. This step prevents premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, immerse the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any residual mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the final yield and assess the purity by measuring the melting point and using a suitable chromatographic technique (e.g., HPLC).

References

Common side reactions in the synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two most common synthetic routes.

Route 1: Oxidation of 2-[(4-Chlorobenzyl)thio]acetonitrile

This is a widely employed method for preparing sulfones due to the availability of starting materials and generally clean reaction profiles. The primary challenge in this route is achieving complete and selective oxidation of the thioether to the sulfone.

Diagram of the Oxidation Pathway

Oxidation Pathway A 4-Chlorobenzyl chloride C 2-[(4-Chlorobenzyl)thio]acetonitrile (Thioether Intermediate) A->C B Mercaptoacetonitrile B->C E 2-[(4-Chlorobenzyl)sulfinyl]acetonitrile (Sulfoxide - Potential Impurity) C->E Incomplete Oxidation D Oxidizing Agent (e.g., H₂O₂/CH₃COOH) D->E F This compound (Final Product) D->F E->F Further Oxidation

Caption: Synthetic pathway for this compound via thioether oxidation.

Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the thioether precursor.2. Incomplete oxidation of the thioether.3. Degradation of the product during workup.1. Ensure complete reaction of 4-chlorobenzyl chloride with mercaptoacetonitrile by monitoring with TLC. Consider adjusting reaction time or temperature.2. Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide) or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to ensure full conversion of the sulfoxide intermediate.[1][2][3][4] 3. Maintain a low temperature during workup and extraction to prevent degradation. Use a mild base for neutralization.
Presence of Sulfoxide Impurity Insufficient amount of oxidizing agent or short reaction time.Add an additional portion of the oxidizing agent and continue stirring at the reaction temperature until the sulfoxide spot on the TLC plate disappears.[1][2][3][4]
Formation of Unidentified Byproducts 1. Over-oxidation, although less common with H₂O₂/acetic acid.2. Side reactions of the starting materials or intermediates.1. Use a milder oxidizing agent or control the reaction temperature more carefully.[5][6] 2. Purify the starting materials before use. Analyze byproducts by LC-MS or NMR to identify their structures and adjust reaction conditions accordingly.
Difficulty in Product Isolation/Purification Product may be an oil or have similar polarity to byproducts.Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. If the product is an oil, try trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization.
Route 2: Alkylation of Sodium 4-Chlorobenzylsulfinate

This alternative route involves the formation of a sulfinate salt followed by its alkylation with a haloacetonitrile. The main challenges are the preparation and stability of the sulfinate salt and avoiding side reactions during the alkylation step.

Diagram of the Sulfinate Alkylation Pathway

Sulfinate Alkylation Pathway A 4-Chlorobenzyl chloride C Sodium 4-Chlorobenzylsulfinate A->C B Sodium Sulfite (Na₂SO₃) B->C E This compound (Final Product) C->E S-Alkylation (Desired) F O-Alkylated Byproduct C->F O-Alkylation (Side Reaction) D Chloroacetonitrile D->E D->F

Caption: Synthetic pathway via alkylation of a sulfinate salt.

Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete formation of the sulfinate salt.2. Decomposition of the sulfinate salt.3. Inefficient alkylation.1. Ensure complete reaction of 4-chlorobenzyl chloride with sodium sulfite. This reaction can be slow and may require elevated temperatures.[7] 2. Use the freshly prepared sulfinate salt immediately. Avoid strongly acidic or basic conditions during its preparation and use.[8][9] 3. Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the sulfinate salt. The addition of a phase-transfer catalyst may also be beneficial.
Formation of O-Alkylated Byproduct The sulfinate anion is an ambident nucleophile, and reaction can occur at either the sulfur or oxygen atom.The use of polar aprotic solvents generally favors S-alkylation. Softer alkylating agents also tend to favor reaction at the softer sulfur atom.
Presence of Unreacted Chloroacetonitrile 1. Insufficient amount of sulfinate salt.2. Low reactivity of the sulfinate salt.1. Use a slight excess of the sulfinate salt.2. Ensure the sulfinate salt is dry and of good quality. As mentioned, a suitable solvent is crucial for reactivity.
Hydrolysis of Chloroacetonitrile Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the oxidation of 2-[(4-Chlorobenzyl)thio]acetonitrile to the sulfone?

A1: The most common impurity is the corresponding sulfoxide, 2-[(4-Chlorobenzyl)sulfinyl]acetonitrile.[1][2][3][4] This arises from incomplete oxidation of the starting thioether. Its presence can be minimized by using a sufficient excess of the oxidizing agent and ensuring the reaction goes to completion, which can be monitored by thin-layer chromatography (TLC).

Q2: How can I monitor the progress of the oxidation reaction?

A2: Thin-layer chromatography (TLC) is a convenient method. The thioether, sulfoxide, and sulfone will have different Rf values. Typically, the sulfone is the most polar, followed by the sulfoxide, and then the thioether. Staining with potassium permanganate can help visualize the spots, as the thioether and sulfoxide will be readily oxidized, causing a color change.

Q3: Are there any safety precautions I should be aware of when working with hydrogen peroxide and acetic acid?

A3: Yes, the mixture of hydrogen peroxide and acetic acid can form peracetic acid, which is a strong and potentially explosive oxidizing agent.[3] Reactions should be carried out behind a safety shield, and the temperature should be carefully controlled. Avoid mixing concentrated hydrogen peroxide directly with acetic acid without proper cooling.

Q4: In the sulfinate alkylation route, what is the best way to prepare the sodium 4-chlorobenzylsulfinate?

A4: A common method is the reaction of 4-chlorobenzyl chloride with sodium sulfite in an aqueous or mixed aqueous/organic solvent system.[7] It is important to control the pH during the reaction to avoid side reactions.

Q5: My final product is a persistent oil. How can I induce crystallization?

A5: If purification by column chromatography yields a pure oil, you can try several techniques to induce crystallization. These include:

  • Trituration: Stirring the oil with a solvent in which it is poorly soluble (e.g., hexane, pentane, or diethyl ether).

  • Scratching: Scratching the inside of the flask at the oil's surface with a glass rod.

  • Seeding: Adding a small crystal of the desired compound if available.

  • Solvent layering: Dissolving the oil in a good solvent and carefully layering a poor solvent on top. Slow diffusion can sometimes promote crystal growth.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Thioether Oxidation Route 2: Sulfinate Alkylation
Starting Materials 4-Chlorobenzyl chloride, Mercaptoacetonitrile, Oxidizing Agent (e.g., H₂O₂)4-Chlorobenzyl chloride, Sodium Sulfite, Chloroacetonitrile
Typical Yield 70-90% (for the oxidation step)60-80%
Key Intermediates 2-[(4-Chlorobenzyl)thio]acetonitrileSodium 4-Chlorobenzylsulfinate
Common Impurities 2-[(4-Chlorobenzyl)sulfinyl]acetonitrileO-Alkylated byproduct, unreacted starting materials
Advantages Generally clean reaction, high yields, readily available starting materials.Avoids the use of potentially odorous thiols.
Disadvantages Potential for incomplete oxidation, requires careful control of oxidizing conditions.Sulfinate salt can be unstable, potential for O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thioether Oxidation

Step 1a: Synthesis of 2-[(4-Chlorobenzyl)thio]acetonitrile

  • To a solution of mercaptoacetonitrile (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base such as sodium ethoxide or potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-chlorobenzyl chloride (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioether, which can be used in the next step without further purification or purified by column chromatography.

Step 1b: Oxidation to this compound

  • Dissolve the crude 2-[(4-Chlorobenzyl)thio]acetonitrile (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material and the sulfoxide intermediate.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Protocol 2: Synthesis of this compound via Sulfinate Alkylation

Step 2a: Synthesis of Sodium 4-Chlorobenzylsulfinate

  • Prepare a solution of sodium sulfite (1.2 eq) in water.

  • Add 4-chlorobenzyl chloride (1.0 eq) to the aqueous solution.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the organic layer.

  • Cool the reaction mixture to room temperature. The sodium 4-chlorobenzylsulfinate may precipitate upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Alternatively, the aqueous solution can be used directly in the next step after removing any unreacted starting material.

Step 2b: Alkylation to this compound

  • Suspend the dried sodium 4-chlorobenzylsulfinate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add chloroacetonitrile (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting Workflow for the Synthesis of this compound

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield After Recrystallization - The chosen solvent system is not optimal, leading to high solubility of the compound at low temperatures.- Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.- Premature crystallization occurred during hot filtration.- Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for similar compounds include ethanol, ethyl acetate, and mixtures with hexanes.[1]- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat Filtration Apparatus: Ensure the funnel and receiving flask are heated before filtering the hot solution to prevent premature crystal formation.
Product "Oils Out" During Recrystallization - The melting point of the impure compound is lower than the boiling point of the recrystallization solvent.- The solution is too concentrated, causing the compound to come out of solution above its melting point.- Use a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.- Increase Solvent Volume: Use a larger volume of solvent to reduce the concentration of the compound.- Induce Crystallization at a Lower Temperature: Allow the solution to cool more slowly or add a seed crystal at a lower temperature.
Inadequate Separation by Column Chromatography - The chosen eluent system has poor selectivity for the target compound and impurities.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product.- Optimize Eluent System: Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent system that provides good separation between the product and impurities.- Proper Column Packing: Ensure the stationary phase is packed uniformly to avoid cracks and channels.- Appropriate Loading: Do not exceed the recommended loading capacity of the column based on its size and the stationary phase.
Presence of Starting Materials in Final Product - The reaction did not go to completion.- Inefficient purification failed to remove unreacted starting materials.- Monitor Reaction Progress: Use techniques like TLC or HPLC to ensure the reaction has reached completion before workup.- Employ Orthogonal Purification Methods: If one purification technique is insufficient, consider a second, different method. For example, follow recrystallization with column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in similar syntheses can include unreacted starting materials such as 4-chlorobenzyl chloride and chloroacetonitrile, byproducts from side reactions, and residual solvents.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Given the polar nature of the sulfonyl and nitrile groups, polar protic or aprotic solvents are a good starting point.[3] Consider solvents like ethanol, isopropanol, or ethyl acetate. It is often beneficial to use a two-solvent system, such as dissolving the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid, followed by cooling.[1][4]

Q3: How can I effectively remove highly polar impurities?

A3: Highly polar impurities can sometimes be removed by washing an organic solution of the crude product with water or brine. If the impurities remain, column chromatography using a polar stationary phase (like silica gel) and an optimized eluent system is typically effective.

Q4: What analytical techniques are recommended to assess the purity of this compound?

A4: To assess purity, a combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for a quick check of the number of components. High-performance liquid chromatography (HPLC) can provide quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Mass spectrometry (MS) can confirm the molecular weight.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cool. Test several solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find the optimal system.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and eluent system that gives a good separation (Rf value of the product around 0.3-0.4).

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions as the eluent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow cluster_recrystallization Recrystallization crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Additional Step hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation pure_product Pure Product isolation->pure_product column_chromatography->pure_product

Caption: A workflow diagram illustrating the primary steps for the purification of this compound via recrystallization, with column chromatography as an alternative or supplementary method.

References

Optimizing reaction conditions for 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is the S-alkylation of a sulfinate salt with chloroacetonitrile to form a cyanomethyl sulfone, which is then alkylated with 4-chlorobenzyl chloride. An alternative is the reaction of 4-chlorobenzylsulfonyl chloride with a cyanide source. The alkylation of a pre-existing cyanomethyl sulfone is often more straightforward.

Q2: Which factors are most critical for optimizing the reaction yield?

A2: The choice of base, solvent, reaction temperature, and the stoichiometry of the reactants are all crucial. The base should be strong enough to deprotonate the cyanomethyl sulfone without causing significant side reactions. The solvent needs to dissolve the reactants and facilitate the reaction, with polar aprotic solvents often being a good choice. Temperature can influence the reaction rate and the formation of byproducts.

Q3: What are the common impurities or byproducts I should look out for?

A3: Common impurities include unreacted starting materials (cyanomethyl sulfone and 4-chlorobenzyl chloride), over-alkylation products (dialkylated species), and products from side reactions involving the solvent or base. If the starting sulfonyl chloride is prepared in situ, residual reagents from that step can also be present.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the product and impurities. For column chromatography, a solvent system of ethyl acetate and a non-polar solvent like hexanes is often a good starting point.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or base. 2. Reaction temperature is too low. 3. Poor quality starting materials. 4. Insufficient reaction time.1. Use fresh, anhydrous base and solvent. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Verify the purity of starting materials by NMR or other analytical techniques. 4. Extend the reaction time, monitoring progress by TLC.
Formation of Multiple Products (Spotted on TLC) 1. Over-alkylation (dialkylation). 2. Side reactions due to high temperature. 3. Reaction with solvent.1. Use a milder base or add the alkylating agent slowly at a lower temperature. Reduce the equivalents of the alkylating agent. 2. Run the reaction at a lower temperature for a longer period. 3. Choose a less reactive (more inert) solvent.
Product is an Oil and Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent can sometimes induce crystallization.
Difficulty in Removing Unreacted Starting Material 1. Incorrect stoichiometry. 2. Similar polarity of starting material and product.1. Adjust the stoichiometry to use a slight excess of the less valuable reagent to drive the reaction to completion. 2. Optimize the solvent system for column chromatography to achieve better separation. A different purification method, like recrystallization, might be more effective.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the alkylation of a cyanomethyl sulfone with 4-chlorobenzyl chloride.

Materials:

  • Cyanomethyl p-tolylsulfone (or a similar cyanomethyl sulfone)

  • 4-Chlorobenzyl chloride

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyanomethyl p-tolylsulfone (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure this compound.

Data Presentation

Table 1: Optimization of Base and Solvent for Alkylation
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMF251875
2NaH (1.2)MeCN251862
3KOtBu (1.2)THF251868
4K₂CO₃ (2.0)DMF602445
5Cs₂CO₃ (1.5)MeCN502058
Table 2: Optimization of Reaction Temperature
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF02455
2NaHDMF251875
3NaHDMF501272 (with byproducts)
4NaHDMF80660 (significant decomposition)

Visualizations

Reaction_Pathway Reaction Pathway for this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Cyanomethyl Sulfone P1 This compound R1->P1 + R2 R2 4-Chlorobenzyl Chloride C1 Base (e.g., NaH) C1->R1 Deprotonation C2 Solvent (e.g., DMF) C2->R1

Caption: Synthetic pathway for this compound.

Experimental_Workflow General Experimental Workflow A Setup Reaction Vessel (Inert Atmosphere) B Add Base and Solvent A->B C Add Cyanomethyl Sulfone B->C D Add 4-Chlorobenzyl Chloride C->D E Reaction Monitoring (TLC) D->E F Workup (Quench, Extract, Dry) E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? C1 Check Reagent Quality Start->C1 Yes C2 Optimize Temperature Start->C2 Reagents OK C3 Change Base/Solvent C2->C3 No Improvement C4 Increase Reaction Time C3->C4 Still Low Impure Impure Product? P1 Improve Chromatography Impure->P1 Yes P2 Attempt Recrystallization P1->P2 Still Impure P3 Check for Side Reactions P2->P3 Still Impure

Caption: A decision tree for troubleshooting common synthesis issues.

Troubleshooting low yield in sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing sulfone synthesis protocols. Below, you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfones?

A1: The most prevalent methods for synthesizing sulfones include the oxidation of sulfides or sulfoxides, Friedel-Crafts type reactions with sulfonyl chlorides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes.[1][2] The oxidation of sulfides is one of the oldest and still widely used methods.[1][2]

Q2: My sulfone synthesis reaction has a very low yield. What are the general areas I should investigate?

A2: Low yields in sulfone synthesis can often be attributed to several key factors: incomplete reaction, degradation of the product, formation of side products, and issues with product isolation and purification.[3][4][5] It is crucial to examine starting material quality, reaction conditions such as temperature and time, stoichiometry of reagents, and the workup procedure.[5]

Q3: How can I monitor the progress of my sulfone synthesis reaction?

A3: Reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[4][6] These methods help in determining the consumption of starting materials and the formation of the desired sulfone product, as well as detecting any side products.[4][6]

Q4: What are some common side reactions that can lower the yield of my desired sulfone product?

A4: Common side reactions include over-oxidation or under-oxidation when starting from a sulfide, leading to the formation of sulfoxides as intermediates or other oxidized byproducts.[1][7] In Friedel-Crafts type reactions, the formation of isomeric byproducts or di-sulfonated products can occur.[4] For instance, in the sulfonation of 8-ethoxyquinoline, the 8-sulfonic acid isomer can form as a byproduct.[4]

Q5: Are there any specific safety precautions I should take during sulfone synthesis?

A5: Yes, many reagents used in sulfone synthesis are hazardous. For example, sulfonating agents like fuming sulfuric acid and chlorosulfonic acid are highly corrosive and react violently with water.[4][5] These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during sulfone synthesis.

Issue 1: Low Yield in Sulfone Synthesis via Oxidation of Sulfides

The oxidation of sulfides is a common route to sulfones, but achieving high yields can be challenging due to the intermediate sulfoxide, which can be difficult to oxidize further or can be isolated as the main product.[1]

Symptom Potential Cause Recommended Solution
Reaction stalls; starting sulfide remains Incomplete oxidation.Increase the amount of oxidizing agent (e.g., H₂O₂, m-CPBA).[8] Consider using a more potent oxidizing system or a catalyst.[8]
Significant amount of sulfoxide byproduct Insufficiently strong oxidizing conditions for the second oxidation step.Increase the reaction temperature or prolong the reaction time.[1] Switch to a stronger oxidant or a catalytic system known to favor sulfone formation.[8]
Formation of unknown byproducts Over-oxidation or side reactions with other functional groups.Use a more selective oxidizing agent.[8] Optimize reaction conditions (lower temperature, shorter time) to minimize side reactions.
Low isolated yield after workup Product loss during extraction or purification.Optimize the extraction solvent and pH. Consider alternative purification methods like recrystallization or distillation if the product is sensitive to chromatography.[9][10]

This protocol provides a general procedure for the oxidation of a sulfide using hydrogen peroxide.

  • Dissolution : Dissolve the starting sulfide in a suitable solvent such as acetic acid or an alcohol.

  • Addition of Oxidant : Slowly add a stoichiometric excess (typically 2.2 to 3 equivalents) of 30% hydrogen peroxide to the solution at room temperature.[8]

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) and monitor the reaction progress by TLC or HPLC.[11]

  • Quenching : Once the reaction is complete, cool the mixture and quench the excess peroxide by adding a reducing agent like sodium sulfite or sodium thiosulfate solution.

  • Workup : Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification : Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[9]

Issue 2: Low Yield in Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation is used to form aryl sulfones but can suffer from low yields due to side reactions and harsh conditions.[1]

Symptom Potential Cause Recommended Solution
Low conversion of starting arene Insufficient reactivity of the aromatic substrate or deactivation of the Lewis acid catalyst.Use a more reactive sulfonylating agent (e.g., sulfonyl chloride vs. sulfonic acid).[1] Ensure anhydrous conditions as moisture can deactivate the Lewis acid catalyst.[4]
Formation of isomeric byproducts Lack of regioselectivity in the electrophilic substitution.Control the reaction temperature; lower temperatures often favor the formation of a specific isomer.[4] The choice of solvent can also influence isomer distribution.
Di-sulfonylation product observed High reactivity of the substrate and/or excess sulfonylating agent.Use a stoichiometric amount or only a slight excess of the sulfonylating agent.[4] Add the sulfonylating agent dropwise to avoid localized high concentrations.[4]
Product degradation Harsh reaction conditions (high temperature, strong acid).Perform the reaction at the lowest possible temperature that allows for a reasonable rate.[4] Minimize the reaction time.

This protocol outlines a general procedure for the synthesis of an aryl sulfone.

  • Setup : In a fume hood, equip a round-bottom flask with a dropping funnel and a stirrer. Ensure all glassware is dry.[5]

  • Catalyst Suspension : Suspend the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) in an inert solvent (e.g., dichloromethane, carbon disulfide).[1]

  • Reagent Addition : Cool the suspension in an ice bath. Add the sulfonyl chloride to the cooled suspension, followed by the slow, dropwise addition of the aromatic substrate.[5]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC or GC.[5]

  • Workup : Carefully pour the reaction mixture onto crushed ice and water to decompose the catalyst complex.[5]

  • Extraction and Purification : Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by distillation or recrystallization.[5]

Visualizing Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting common issues in sulfone synthesis.

Troubleshooting_Oxidation start Low Yield in Oxidation Reaction check_conversion Check Conversion (TLC/HPLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Low complete_conv Complete Conversion check_conversion->complete_conv High increase_oxidant Increase Oxidant Concentration incomplete_conv->increase_oxidant stronger_oxidant Use Stronger Oxidant/Catalyst incomplete_conv->stronger_oxidant check_byproducts Analyze for Byproducts complete_conv->check_byproducts sulfoxide_present Sulfoxide is Major Product check_byproducts->sulfoxide_present other_byproducts Other Byproducts Present check_byproducts->other_byproducts no_byproducts No Major Byproducts check_byproducts->no_byproducts increase_temp Increase Temp/ Reaction Time sulfoxide_present->increase_temp optimize_conditions Optimize Conditions (Temp, Time) other_byproducts->optimize_conditions check_workup Review Workup & Purification no_byproducts->check_workup

Caption: Troubleshooting workflow for low yield in sulfide oxidation.

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts check_starting_materials Check Starting Material Purity & Anhydrous Conditions start->check_starting_materials impure_materials Impure/Wet Reagents check_starting_materials->impure_materials No pure_materials Reagents are Pure & Dry check_starting_materials->pure_materials Yes purify_reagents Purify/Dry Reagents & Solvents impure_materials->purify_reagents analyze_crude Analyze Crude Product Mixture pure_materials->analyze_crude isomers Isomeric Byproducts analyze_crude->isomers disubstitution Di-substitution Products analyze_crude->disubstitution degradation Degradation Products analyze_crude->degradation optimize_temp Optimize Reaction Temperature isomers->optimize_temp control_stoichiometry Control Stoichiometry & Addition Rate disubstitution->control_stoichiometry milder_conditions Use Milder Conditions degradation->milder_conditions

References

Technical Support Center: Stability of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture, as the compound is hygroscopic.[1] For long-term storage, storing under an inert gas atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from atmospheric moisture and oxygen.[1]

Q2: I've observed a change in the physical appearance of my stored this compound (e.g., clumping, discoloration). What could be the cause?

A2: Changes in physical appearance are often indicative of degradation. Clumping or caking can occur due to the hygroscopic nature of the compound, where it absorbs moisture from the environment. Discoloration may suggest chemical decomposition, potentially caused by exposure to light, elevated temperatures, or reactive impurities. It is crucial to re-analyze the purity of the material before use if any physical changes are observed.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The sulfonyl group and the nitrile group can undergo hydrolysis. The presence of moisture can lead to the cleavage of the C-S bond or hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid.

  • Photodegradation: The aromatic chloro-benzyl moiety makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the cleavage of the benzyl-sulfonyl bond.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition. The weakest bonds, such as the C-S and S-C bonds, are likely to cleave, leading to the formation of various degradation products.

Q4: What are some potential impurities that might be present in a sample of this compound?

A4: Impurities can arise from the synthetic route or from degradation during storage. Potential synthesis-related impurities could include starting materials such as 4-chlorobenzyl chloride and sulfonylacetonitrile, as well as by-products from the reaction. Degradation products, as mentioned in Q3, are also potential impurities.

Troubleshooting Guide

This section provides guidance on how to address common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of the this compound sample using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure the compound is stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Prepare fresh solutions for each experiment.
Appearance of unexpected peaks in chromatogram Formation of degradation products during sample preparation or analysis.1. Investigate the stability of the compound in the analytical solvent. 2. Minimize the time between sample preparation and analysis. 3. If using HPLC, ensure the mobile phase is compatible and does not induce degradation. 4. Perform a forced degradation study to identify potential degradation products and their retention times.
Low assay or potency Significant degradation of the bulk material.1. Re-test the purity of the bulk material. 2. If degradation is confirmed, obtain a new, pure batch of the compound. 3. Review storage and handling procedures to prevent future degradation.
Poor solubility after storage Formation of less soluble degradation products or polymeric materials.1. Attempt to dissolve a small sample in various solvents to assess solubility changes. 2. Characterize the insoluble material if possible. 3. If solubility is a persistent issue, consider storing the compound as a frozen stock solution in a compatible, anhydrous solvent.

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of this compound. Below is a general protocol.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours. Dissolve a portion in acetonitrile for analysis.

    • Photodegradation: Expose the solid compound and a solution in acetonitrile (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to monitor for peak purity and to obtain UV spectra of the parent compound and any degradation products.

    • If significant degradation is observed, further analysis by LC-MS can be performed to identify the mass of the degradation products.

Data Presentation

The results of the forced degradation study can be summarized in the following table.

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradation ProductsPeak Area of Major Degradant
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Heat (Solid)48105
Light (Solid)--
Light (Solution)--

Visualizations

The following diagrams illustrate the potential degradation pathways and the experimental workflow for the stability study.

G cluster_degradation Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (H₂O) Parent->Hydrolysis Photolysis Photolysis (Light) Parent->Photolysis Thermolysis Thermolysis (Heat) Parent->Thermolysis Oxidation Oxidation ([O]) Parent->Oxidation Degradant_A 4-Chlorobenzylsulfonic acid + Acetonitrile fragments Hydrolysis->Degradant_A Degradant_B 4-Chlorobenzyl radical + Sulfonylacetonitrile radical Photolysis->Degradant_B Degradant_C Various thermal fragments Thermolysis->Degradant_C Degradant_D Oxidized products Oxidation->Degradant_D G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis Analyze by Stability-Indicating HPLC-PDA Stress->Analysis Identification Characterize Degradants (LC-MS, NMR) Analysis->Identification Report Summarize Data and Propose Degradation Pathways Identification->Report

References

Managing exothermic reactions in 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

This guide provides technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It focuses on safely managing the exothermic nature of the reaction and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

A1: The primary exothermic event is the nucleophilic substitution reaction (alkylation) between the sodium 4-chlorobenzenesulfinate salt and chloroacetonitrile. This SN2 reaction is generally fast and releases significant heat, which can lead to a rapid temperature increase if not properly controlled.

Q2: Why is controlling the reaction temperature so critical?

A2: Maintaining a stable, low temperature is crucial for several reasons:

  • Safety: Uncontrolled exotherms can lead to thermal runaway, where the reaction rate accelerates uncontrollably. This can cause the solvent to boil violently, leading to pressure buildup, vessel rupture, and release of hazardous materials.

  • Selectivity: Higher temperatures can promote side reactions, such as the formation of impurities, which reduces the final product yield and purity.

  • Stability: The product or reactants may be unstable at elevated temperatures, leading to decomposition.

Q3: What are the initial signs of a potential thermal runaway?

A3: Be vigilant for the following indicators:

  • A sudden, sharp increase in the internal reaction temperature that does not stabilize with standard cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Vigorous, uncontrolled boiling or off-gassing.

Q4: What type of cooling system is recommended for this synthesis?

A4: A robust cooling system is essential. For lab-scale synthesis, an ice-salt bath or a cryostat/circulating chiller capable of maintaining temperatures between -10°C and 5°C is recommended. For larger scales, a jacketed reactor with a circulating coolant is necessary.

Q5: How does the rate of reagent addition impact safety?

A5: The rate of addition of the electrophile (chloroacetonitrile) is a critical control parameter. Adding it too quickly will generate heat faster than the cooling system can remove it, leading to a dangerous temperature spike. Slow, dropwise addition via a syringe pump or an addition funnel allows for steady heat dissipation and precise temperature control.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Symptom / Observation Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (>5°C above setpoint) 1. Chloroacetonitrile addition rate is too high.2. Inadequate cooling bath capacity or circulation.3. Insufficient stirring, leading to localized "hot spots."1. Immediately stop the addition of chloroacetonitrile. 2. Enhance cooling (add more ice/salt to the bath or lower the chiller setpoint).3. If safe, increase the stirring rate to improve heat transfer.4. If the temperature continues to rise, prepare for an emergency quench by adding a pre-chilled anti-solvent.
Low or No Product Yield 1. Poor quality or wet starting materials (especially the sulfinate salt).2. Reaction temperature was too low, slowing the reaction rate significantly.3. Incomplete reaction due to insufficient reaction time.1. Ensure all reagents are pure and thoroughly dried before use.2. Allow the reaction to proceed for a longer duration or slightly raise the temperature (e.g., from 0°C to 5-10°C) while carefully monitoring the exotherm.3. Monitor reaction progress using TLC or LCMS before quenching.
Formation of Significant Impurities 1. Reaction temperature was too high.2. Presence of water or other nucleophilic impurities in the reagents or solvent.1. Improve temperature control; ensure the exotherm does not exceed the target range.2. Use anhydrous solvents and dry all glassware and reagents thoroughly.
Difficult or Violent Quenching Step 1. Adding the quenching solution (e.g., water) directly to the reaction vessel.2. Insufficient cooling during the quench.1. Always add the reaction mixture slowly to a separate, vigorously stirred, and pre-chilled quench solution (e.g., a beaker of ice water).[1]2. This method provides a large heat sink to safely dissipate any residual reaction energy.[1]

Experimental Protocol & Data

This protocol is a representative method based on the general principles of sulfone synthesis via sulfinate alkylation.[2][3] Researchers should perform their own risk assessment and optimization.

Materials:

  • Sodium 4-chlorobenzenesulfinate

  • Chloroacetonitrile

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ice

  • Deionized Water

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple probe

  • Addition funnel or syringe pump

  • Cooling bath (ice-salt or cryostat)

Procedure:

  • Setup: Assemble a dry three-neck flask with a mechanical stirrer, thermometer, and addition funnel under a nitrogen or argon atmosphere.

  • Charging Reagents: Charge the flask with sodium 4-chlorobenzenesulfinate (1.0 eq) and anhydrous DMF (5-10 mL per gram of sulfinate).

  • Cooling: Cool the resulting slurry to 0°C using an ice-salt bath.

  • Slow Addition: Dissolve chloroacetonitrile (1.1 eq) in a minimal amount of anhydrous DMF and load it into the addition funnel. Begin a slow, dropwise addition of the chloroacetonitrile solution to the cooled slurry, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction's progress by TLC or LCMS.

  • Quenching: Prepare a separate beaker containing a vigorously stirred mixture of ice and water. Once the reaction is complete, slowly pour the reaction mixture into the ice water.

  • Workup: The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and then with a cold non-polar solvent (e.g., hexane) to remove organic impurities.

  • Drying: Dry the solid product under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Illustrative Temperature Control Data

The following table summarizes typical temperature control parameters for managing exothermic alkylation reactions.

ParameterCondition A (Conservative)Condition B (Aggressive)Potential Outcome
Initial Temperature -5°C to 0°C5°C to 10°CLower initial temperatures provide a larger safety buffer.
Addition Time 60 - 90 minutes20 - 30 minutesA longer addition time is crucial for dissipating heat effectively.[1]
Max. Temp. Allowed 5°C15°CExceeding 10-15°C may significantly increase impurity formation.
Stirring Speed 300 - 400 RPM100 - 150 RPMHigh agitation improves heat transfer to the cooling jacket/bath.

Process & Safety Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting thermal events.

ExperimentalWorkflow cluster_prep 1. Setup & Charge cluster_react 2. Controlled Reaction cluster_quench 3. Safe Quench cluster_workup 4. Isolation prep Preparation react Reaction quench Quenching workup Workup final Final Product p1 Dry Glassware under N2 p2 Charge Sulfinate & Solvent p1->p2 p3 Cool to 0°C p2->p3 r1 Slowly Add Chloroacetonitrile (T < 5°C) p3->r1 r2 Stir at 0-5°C (2-4h) r1->r2 r3 Monitor by TLC/LCMS r2->r3 q2 Slowly Transfer Reaction Mix to Ice Water r3->q2 q1 Prepare Ice Water Slurry q1->q2 w1 Filter Precipitate q2->w1 w2 Wash with Cold Water w1->w2 w3 Dry Under Vacuum w2->w3 w3->final

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlow start Temperature Rises Rapidly (>5°C Spike) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add enhance_cool Enhance Cooling: Lower Chiller Temp or Add More Ice/Salt stop_add->enhance_cool check_stir Increase Stirring Rate (If Safe) enhance_cool->check_stir is_stable Is Temperature Stabilizing? check_stir->is_stable continue_mon Continue Monitoring, Resume Addition SLOWLY Once Stable is_stable->continue_mon  Yes   emergency EMERGENCY: Prepare for Quench. Alert Supervisor. is_stable->emergency  No  

Caption: Troubleshooting logic for managing a thermal runaway event during the reaction.

References

Identifying and minimizing byproduct formation in acetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Hydrolysis of Acetonitrile

The hydrolysis of acetonitrile can be a desired transformation or a problematic side reaction. Understanding the conditions that favor hydrolysis is key to controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical products of acetonitrile hydrolysis?

Acetonitrile hydrolyzes in the presence of acid or base to first form acetamide. Under more vigorous conditions, the acetamide can be further hydrolyzed to acetic acid and ammonia (or their corresponding salt depending on the pH).[1]

Q2: I am observing amide formation in my reaction where acetonitrile is the solvent. How can I prevent this?

The formation of acetamide as a byproduct suggests that your reaction conditions are promoting the hydrolysis of acetonitrile. This is often caused by the presence of strong acids or bases, especially with water at elevated temperatures. To minimize this, ensure that your reaction is run under anhydrous conditions. If acidic or basic conditions are required for your primary reaction, consider running the reaction at a lower temperature to disfavor the hydrolysis of acetonitrile.[2]

Q3: Can I intentionally hydrolyze acetonitrile to produce acetamide in high yield?

Yes, the hydrolysis of acetonitrile to acetamide can be performed with high efficiency. One method involves heating acetonitrile with ammonia water and a copper chloride catalyst in a high-pressure reactor. This process can achieve yields of over 90%.[3]

Troubleshooting Guide: Unwanted Hydrolysis
Symptom Possible Cause Suggested Solution
Formation of acetamide or acetic acid byproducts.Presence of water and acid/base catalysts.Ensure all reagents and solvents are anhydrous. Use freshly distilled acetonitrile. If possible, run the reaction at a lower temperature.
Runaway reaction when using a strong base.Exothermic hydrolysis of acetonitrile.Avoid heating acetonitrile with strong aqueous bases like NaOH or KOH. If basic conditions are necessary, use a non-hydroxide base or run the reaction at a very low temperature with careful monitoring.[4]
Quantitative Data: Acetonitrile to Acetamide Hydrolysis
ReactantsCatalystTemperatureTimeYield of Acetamide
Acetonitrile, Ammonia WaterCopper Chloride160°C24-48 hours>90%[3]
Acetonitrile, WaterZinc Acetate175-250°C1-4 hoursGood yields[4]
Experimental Protocol: Catalytic Hydrolysis of Acetonitrile to Acetamide

This protocol is adapted from a method for high-yield acetamide synthesis.[3]

Materials:

  • Acetonitrile

  • Ammonia water

  • Copper chloride

  • High-pressure reactor

Procedure:

  • To a 100-liter high-pressure reactor, add 17.60 kg of ammonia water, 34.54 kg of acetonitrile, and 3.44 kg of copper chloride.[3]

  • Stir the mixture evenly.

  • Heat the reactor to 160°C and allow the reaction to proceed under autogenous pressure for 24 hours.[3]

  • After the reaction, a blue solid will be obtained.

  • Dissolve the solid in ethanol and distill.

  • The fraction collected at 221.2 ± 0.5°C will be acetamide.[3]

Reduction of Acetonitrile and Other Nitriles

The reduction of the nitrile group is a common method for synthesizing primary amines. However, the formation of secondary and tertiary amines is a frequent side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the reduction of nitriles to primary amines?

The most common byproducts are secondary and tertiary amines.[5] These form when the intermediate imine reacts with the primary amine product before it is fully reduced.[6]

Q2: How can I minimize the formation of secondary and tertiary amines during catalytic hydrogenation?

The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts when using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[5][7] For some substrates, Raney Nickel with ammonia in methanol has been shown to be effective where Pd/C with ammonia was not.[7]

Q3: Are there alternative reducing agents that give better selectivity for primary amines?

Yes, stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄), lithium borohydride, and diborane are effective for reducing nitriles to primary amines with often less formation of secondary amine byproducts compared to catalytic hydrogenation.[8][9] More recently, electrochemical methods using copper nanoparticle catalysts have shown very high selectivity for the formation of ethylamine from acetonitrile.[10][11][12]

Troubleshooting Guide: Nitrile Reduction
Symptom Possible Cause Suggested Solution
Significant formation of secondary and/or tertiary amine byproducts.Reaction of the intermediate imine with the primary amine product.Add ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation (e.g., Raney Ni, Pd/C).[5][7] Alternatively, switch to a stoichiometric reducing agent like LiAlH₄.[8]
Incomplete reaction.Inactive catalyst or insufficient reducing agent.Ensure the catalyst is fresh and active. For stoichiometric reductions, use a sufficient excess of the reducing agent.
Low yield.Product loss during workup or purification.Optimize the workup procedure to minimize loss. Ensure complete extraction and careful removal of solvent.
Quantitative Data: Selectivity in Acetonitrile Reduction to Ethylamine
MethodCatalyst/ReagentSelectivity for Ethylamine (Faradaic Efficiency)
Electrochemical ReductionCopper Nanoparticles~96%[11][12]
Electrochemical ReductionThin Carbon-Coated Copper98%[10]
Experimental Protocol: Reduction of a Nitrile to a Primary Amine using LiAlH₄

This is a general protocol for the stoichiometric reduction of a nitrile.

Materials:

  • Nitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the nitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, the reaction may be stirred at 0°C or allowed to warm to room temperature and stirred until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • The product can be further purified by distillation or column chromatography if necessary.

Diagram: Workflow for Nitrile Reduction Troubleshooting

G Troubleshooting Low Primary Amine Yield start Low Yield of Primary Amine check_byproducts Analyze crude reaction mixture (GC-MS, NMR) start->check_byproducts secondary_tertiary_amines High levels of secondary/ tertiary amines? check_byproducts->secondary_tertiary_amines incomplete_reaction Significant starting material remaining? secondary_tertiary_amines->incomplete_reaction No add_nh3 Add ammonia/NH4OH to catalytic hydrogenation secondary_tertiary_amines->add_nh3 Yes switch_reagent Switch to stoichiometric reagent (e.g., LiAlH4) secondary_tertiary_amines->switch_reagent Yes increase_reagent Increase equivalents of reducing agent/ catalyst loading incomplete_reaction->increase_reagent Yes check_purity Check purity of starting material and solvent incomplete_reaction->check_purity No end Improved Yield add_nh3->end switch_reagent->end extend_time Increase reaction time/temperature increase_reagent->extend_time extend_time->end check_purity->end

Caption: Troubleshooting workflow for low primary amine yield in nitrile reductions.

Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of N-substituted amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ritter reaction?

The reaction is typically catalyzed by a strong acid, which protonates an alcohol (or alkene) to facilitate the formation of a carbocation. The carbocation is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the N-substituted amide.[13]

Q2: My Ritter reaction is giving a low yield. What are some common causes?

Low yields in Ritter reactions can be due to several factors. The stability of the carbocation intermediate is crucial; substrates that form less stable carbocations (e.g., primary alcohols) are generally not suitable. Incomplete reaction, decomposition of the starting material or product under the strong acidic conditions, or side reactions such as elimination from the carbocation can also lower the yield.

Q3: Are there alternatives to strong acids like sulfuric acid for catalyzing the Ritter reaction?

Yes, solid acid catalysts such as silica-bonded N-propyl sulphamic acid (SBNPSA) have been used effectively and offer the advantage of being recyclable.[13]

Troubleshooting Guide: Ritter Reaction
Symptom Possible Cause Suggested Solution
Low or no product formation.Unstable carbocation intermediate.Use a substrate that can form a stable carbocation (e.g., tertiary or benzylic alcohol).
Insufficiently acidic conditions.Ensure a strong acid catalyst is used in sufficient quantity.
Formation of elimination byproducts (alkenes).Competing elimination pathway from the carbocation.Run the reaction at a lower temperature.
Product decomposition.Harsh reaction conditions.Reduce the reaction time or temperature. Consider using a milder, solid acid catalyst.[13]
Quantitative Data: Ritter Reaction Yields with Various Alcohols

The following data is for the reaction of various alcohols with acetonitrile using a solid acid catalyst (SBNPSA) at 80°C.[13]

EntryAlcoholTime (h)Yield (%)
11-Phenylethanol392
2Diphenylmethanol395
31-(4-Methoxyphenyl)ethanol394
41-(4-Chlorophenyl)ethanol375
Experimental Protocol: Synthesis of N-Benzylacetamide via Ritter Reaction

This protocol is adapted for the synthesis of N-benzylacetamide from benzyl alcohol and acetonitrile using a recyclable solid acid catalyst.[13]

Materials:

  • Benzyl alcohol

  • Acetonitrile

  • Silica-bonded N-propyl sulphamic acid (SBNPSA)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) and acetonitrile (5 mL).

  • Add the SBNPSA catalyst (0.1 g).[13]

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the reaction mixture to 80°C with vigorous stirring.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and stir for 5 minutes.

  • Filter the mixture to recover the solid SBNPSA catalyst. The catalyst can be washed with ethanol, dried, and reused.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Diagram: Ritter Reaction Mechanism

G Ritter Reaction Mechanism cluster_1 Carbocation Formation cluster_2 Nitrilium Ion Formation cluster_3 Hydrolysis alcohol R-OH protonation R-OH2+ alcohol->protonation + H+ carbocation R+ protonation->carbocation - H2O nitrilium CH3-C=N+-R carbocation->nitrilium + CH3CN acetonitrile CH3-C≡N hydrolysis1 Intermediate nitrilium->hydrolysis1 + H2O amide N-substituted Amide hydrolysis1->amide - H+

Caption: Simplified mechanism of the Ritter reaction.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic enamine, which upon hydrolysis yields a cyclic ketone.

Frequently Asked Questions (FAQs)

Q1: What is the Thorpe-Ziegler reaction used for?

It is primarily used for the synthesis of cyclic ketones, particularly for forming 5- to 8-membered rings and large rings of more than 13 members.

Q2: What are the key steps in the Thorpe-Ziegler reaction?

The reaction is initiated by a strong base deprotonating the carbon alpha to one of the nitrile groups, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the other nitrile group to form a cyclic imine anion. Protonation then yields a cyclic enamine (an enaminonitrile). The final step is the acidic hydrolysis of the enaminonitrile to the cyclic ketone.[4]

Q3: My Thorpe-Ziegler reaction is not working well. What could be the problem?

Low yields can result from several issues. The use of a sufficiently strong base is critical to deprotonate the α-carbon. The reaction is also sensitive to concentration; intramolecular cyclization is favored at high dilution to minimize intermolecular polymerization.[2] Side reactions can also occur, though specific byproducts are highly dependent on the substrate. In some cases, dimeric products have been observed.[6]

Troubleshooting Guide: Thorpe-Ziegler Reaction
Symptom Possible Cause Suggested Solution
Low yield of cyclic ketone.Base is not strong enough.Use a very strong base, such as sodium amide or potassium tert-butoxide.[4]
Intermolecular polymerization is competing with cyclization.Run the reaction under high dilution conditions.[2]
Incomplete hydrolysis of the enaminonitrile intermediate.Ensure sufficient acid and heating during the hydrolysis step.
Formation of a polymeric solid.High concentration favoring intermolecular reaction.Decrease the concentration of the dinitrile.
Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization

This is a generalized protocol for the synthesis of a cyclic ketone from a dinitrile.

Materials:

  • Dinitrile

  • Strong base (e.g., sodium amide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, liquid ammonia)

  • Acid for hydrolysis (e.g., aqueous sulfuric acid)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the dinitrile in an appropriate anhydrous solvent.

  • Add the strong base portion-wise or as a solution at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench the reaction (e.g., with a saturated solution of ammonium chloride if using sodium amide).

  • Add the aqueous acid solution to the reaction mixture and heat to hydrolyze the intermediate enaminonitrile.

  • After hydrolysis is complete, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude cyclic ketone.

  • Purify the product by distillation, recrystallization, or column chromatography.

Diagram: Thorpe-Ziegler Reaction Pathway

G Thorpe-Ziegler Reaction Pathway dinitrile Dinitrile enaminonitrile Cyclic Enaminonitrile Intermediate dinitrile->enaminonitrile 1. Strong Base (e.g., NaNH2) ketone Cyclic Ketone enaminonitrile->ketone 2. Acid Hydrolysis (H3O+, heat)

Caption: General reaction pathway for the Thorpe-Ziegler synthesis of a cyclic ketone.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work-up.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a base-catalyzed alkylation of this compound?

A1: A typical work-up procedure for a base-catalyzed alkylation reaction involves quenching the reaction, followed by extraction and purification. The exact steps can vary based on the solvent and base used.

Experimental Protocol: General Work-up for Alkylation

  • Quenching: After the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize any remaining base.

  • Solvent Removal (if applicable): If a water-miscible solvent like THF or acetonitrile was used, it is often beneficial to remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure alkylated product.

Q2: I am observing a persistent emulsion during the aqueous work-up. How can I resolve this?

A2: Emulsion formation is a common issue, especially when dealing with polar solvents or basic aqueous layers. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration through Celite®: Pass the entire emulsion through a pad of Celite® or another filter aid. This can often disrupt the fine particles that stabilize the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can accelerate the separation of the layers.

  • Changing the Solvent: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether or hexanes) can sometimes alter the properties of the organic phase enough to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Q3: My product appears to be water-soluble, and I am experiencing low yields after extraction. What can I do?

A3: If your product has significant water solubility, standard extraction procedures may be inefficient. Consider the following modifications:

  • Back-Extraction: After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent to recover as much product as possible.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the polarity of the aqueous phase and can drive your product into the organic layer.

  • Use of a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar solvent like ethyl acetate or dichloromethane. A mixture of chloroform and isopropanol (3:1) can also be effective for extracting polar compounds from aqueous solutions.[1]

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield after work-up - Incomplete reaction. - Product is water-soluble and lost during aqueous extraction. - Product degradation during work-up (e.g., hydrolysis).- Monitor the reaction to completion before starting the work-up. - See FAQ Q3 for strategies to extract water-soluble products. - Perform the work-up at a lower temperature and avoid strongly acidic or basic conditions if the product is sensitive.
Multiple spots on TLC of the crude product - Incomplete reaction. - Formation of byproducts. - Decomposition of the product on the silica gel plate.- Optimize reaction conditions (time, temperature, stoichiometry). - Identify the byproducts if possible to adjust the reaction or work-up. Common byproducts can include unreacted starting material or products of side reactions. - Use a different TLC plate (e.g., alumina) or add a small amount of triethylamine to the TLC eluent to suppress streaking of basic compounds.
Difficulty in purifying the product by column chromatography - Product co-elutes with impurities. - Product is unstable on silica gel.- Try different solvent systems for chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC. - If the product is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the column eluent can improve separation.
Oily product that does not solidify - Presence of residual solvent. - The product is an oil at room temperature. - The product is impure.- Dry the product under high vacuum for an extended period. - Confirm the identity and purity of the product by analytical methods like NMR and mass spectrometry. - Attempt purification by column chromatography. If the product is pure and still an oil, it is likely its natural state.

Visualizing Experimental Workflows

Below are diagrams illustrating common experimental workflows for reactions involving this compound.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Mixture Quench Quench (e.g., aq. NH4Cl) Reaction->Quench Solvent_Removal Solvent Removal (if applicable) Quench->Solvent_Removal Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Standard Work-up and Purification Workflow.

Troubleshooting_Emulsion Start Emulsion Formed During Extraction Brine Add Saturated Brine Solution Start->Brine First Step Celite Filter through Celite® Pad Start->Celite Alternative Centrifuge Centrifuge the Mixture Start->Centrifuge Alternative Stand Let it Stand Start->Stand If time permits Resolution Layers Separated Brine->Resolution Celite->Resolution Centrifuge->Resolution Stand->Resolution

Troubleshooting Emulsion Formation.

References

Validation & Comparative

Comparative NMR Analysis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile and Related Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile and structurally related alternative compounds. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of sulfonylacetonitrile derivatives and similar chemical entities.

Due to the limited availability of public experimental NMR data for this compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This is compared against experimental data for three alternative compounds: 2-(p-Tolylsulfonyl)acetonitrile, 2-(Methylsulfonyl)acetonitrile, and 2-(Phenylsulfonyl)acetonitrile.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the selected alternative compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound (Predicted) CDCl₃7.45 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 4.40 (s, 2H, -CH₂-Ar), 3.60 (s, 2H, -SO₂-CH₂-CN)
2-(p-Tolylsulfonyl)acetonitrile CDCl₃7.80 (d, 2H, Ar-H), 7.39 (d, 2H, Ar-H), 3.86 (s, 2H, -SO₂-CH₂-CN), 2.47 (s, 3H, Ar-CH₃)
2-(Methylsulfonyl)acetonitrile [1]CDCl₃3.88 (s, 2H, -SO₂-CH₂-CN), 3.15 (s, 3H, -SO₂-CH₃)
2-(Phenylsulfonyl)acetonitrile CDCl₃7.95-7.92 (m, 2H, Ar-H), 7.75-7.60 (m, 3H, Ar-H), 3.90 (s, 2H, -SO₂-CH₂-CN)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound (Predicted) CDCl₃136.0 (Ar-C), 131.5 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-C-Cl), 114.0 (CN), 60.0 (-CH₂-Ar), 55.0 (-SO₂-CH₂-CN)
2-(p-Tolylsulfonyl)acetonitrile CDCl₃145.8 (Ar-C), 135.0 (Ar-C), 130.3 (Ar-CH), 128.9 (Ar-CH), 114.2 (CN), 55.8 (-SO₂-CH₂-CN), 21.8 (Ar-CH₃)
2-(Methylsulfonyl)acetonitrile [1]CDCl₃114.5 (CN), 53.0 (-SO₂-CH₂-CN), 42.0 (-SO₂-CH₃)
2-(Phenylsulfonyl)acetonitrile CDCl₃138.0 (Ar-C), 134.5 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 114.8 (CN), 55.5 (-SO₂-CH₂-CN)

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C experiments.

3. ¹H NMR Acquisition:

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

4. ¹³C NMR Acquisition:

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration and solubility.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

5. Data Analysis:

  • All spectra should be referenced to the residual solvent peak.

  • Peak picking, integration (for ¹H), and assignment of signals to the respective nuclei should be performed using appropriate NMR processing software.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 S S C7->S O1 O S->O1 O2 O S->O2 C8 C S->C8 C9 C C8->C9 N N C9->N

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Peak Assignment H->I J Structural Elucidation I->J

Caption: General workflow for NMR analysis.

References

Comparative Guide to the Infrared Spectrum of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the infrared (IR) spectrum of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, comparing its expected spectral features with those of structurally related compounds. The information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and quality control of this and similar molecules.

Predicted Infrared Spectrum Analysis

While an experimental spectrum for this compound is not publicly available, its characteristic IR absorption bands can be reliably predicted based on its functional groups. The molecule's structure combines a nitrile, a sulfonyl group, a methylene bridge, and a para-substituted chlorobenzene ring. Each of these components gives rise to distinct vibrations in the IR spectrum.

Key Functional Groups and Expected Vibrations:

  • Nitrile (-C≡N): A sharp, medium-intensity absorption is expected in the triple bond region.

  • Sulfonyl (-SO₂-): Two strong, characteristic stretching bands are anticipated due to asymmetric and symmetric vibrations.

  • Aromatic Ring (p-substituted): Aromatic C-H stretching appears just above 3000 cm⁻¹, while C=C stretching bands are found in the 1600-1450 cm⁻¹ region. A strong out-of-plane bending vibration is indicative of the 1,4-disubstitution pattern.

  • Aliphatic Chains (-CH₂-): Stretching vibrations for the methylene groups will appear just below 3000 cm⁻¹.

  • Carbon-Chlorine (-Cl): The C-Cl stretch occurs at lower wavenumbers, typically in the fingerprint region.

Comparison with Alternative Compounds

To understand the contribution of each functional group to the spectrum, a comparison is made with three alternative compounds:

  • 2-(4-Chlorobenzenesulfonyl)acetonitrile: This isomer has the sulfonyl group directly attached to the aromatic ring, which influences the electronic environment and vibrational frequencies of the SO₂ and aromatic groups.

  • (Methylsulfonyl)acetonitrile: This simpler molecule isolates the spectral features of the sulfonyl and acetonitrile groups without the influence of the aromatic ring.

  • 4-Chlorophenylacetonitrile: This compound contains the chlorobenzyl and nitrile moieties but lacks the sulfonyl group, helping to identify the SO₂ peaks by their absence.

Table 1: Comparison of Characteristic IR Absorption Peaks (cm⁻¹)

Functional GroupVibration TypeThis compound (Predicted)2-(4-Chlorobenzenesulfonyl)acetonitrile[1](Methylsulfonyl)acetonitrile4-Chlorophenylacetonitrile[2]
Aromatic C-H Stretch~3100 - 3030 (m)PresentAbsentPresent
Aliphatic C-H Stretch~2980 - 2850 (m)Present (CH₂)Present (CH₃, CH₂)Present (CH₂)
Nitrile (C≡N) Stretch~2260 - 2240 (m, sharp)[3]~2250 (m, sharp)~2250 (m, sharp)~2250 (m, sharp)
Aromatic C=C Stretch~1600, 1490, 1450 (m-w)PresentAbsentPresent
Sulfonyl (SO₂) ** Asymmetric Stretch~1350 - 1300 (s)~1340 (s)~1320 (s)Absent
Sulfonyl (SO₂) **Symmetric Stretch~1160 - 1120 (s)~1160 (s)~1140 (s)Absent
Aromatic C-H Out-of-Plane Bend~860 - 800 (s)~830 (s)Absent~820 (s)
C-Cl Stretch< 840 (m-s)[4]PresentAbsentPresent

Abbreviations: s = strong; m = medium; w = weak.

Visualization of Molecular Structure and Key Vibrations

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic IR signature.

Caption: Molecular structure of this compound with key functional groups.

Experimental Protocol: Acquiring the IR Spectrum

The following are generalized protocols for obtaining an IR spectrum of a solid sample like this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is often the simplest method for solid powders, requiring minimal sample preparation.[5][6][7]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly.

Method 2: Potassium Bromide (KBr) Pellet

This is a traditional transmission method used for solid samples.[5][6][8]

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade KBr powder.

  • Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is essential to reduce light scattering.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: If necessary, run a background spectrum on the empty sample holder or a blank KBr pellet.

  • Data Acquisition: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path and collect the spectrum under the same conditions as the ATR method.

  • Post-Analysis: Dispose of the pellet and thoroughly clean the mortar, pestle, and die set.

References

Unveiling the Molecular Identity of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile: A Comparative Guide to Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a compound's molecular weight is a critical first step in the journey of discovery and development. This guide provides a comparative analysis of two fundamental techniques for determining the molecular weight of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis. We present detailed experimental protocols and objective data to aid in the selection of the most appropriate analytical strategy.

The theoretical molecular weight of this compound, with the molecular formula C₉H₈ClNO₂S, is approximately 229.68 g/mol . Experimental validation of this mass is paramount for confirming the identity and purity of the synthesized compound.

At a Glance: Method Comparison

FeatureHigh-Resolution Mass Spectrometry (HRMS)Elemental Analysis
Primary Measurement Mass-to-charge ratio (m/z) of ionsPercentage composition of elements (C, H, N, S, Cl)
Information Provided Precise molecular weight, isotopic distribution, fragmentation patternEmpirical formula, elemental composition
Accuracy High (typically < 5 ppm)High (typically within ±0.4%)
Sample Requirement Micrograms to nanogramsMilligrams
Throughput HighModerate
Structural Information Fragmentation provides clues to molecular structureNone

High-Resolution Mass Spectrometry (HRMS): A Direct Look at Molecular Ions

High-resolution mass spectrometry is a powerful technique that directly measures the mass-to-charge ratio of ionized molecules with exceptional accuracy.[1] This allows for the unambiguous determination of the elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate intact protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2]

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer Mode: Full scan mode over a mass range of m/z 100-500.

  • Resolution: > 10,000 FWHM.

Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

  • Identify the monoisotopic mass of the protonated molecule [M+H]⁺.

  • Compare the experimentally measured mass with the theoretical exact mass of C₉H₉ClNO₂S⁺ (230.0037 Da).

  • Calculate the mass accuracy in parts per million (ppm).

Hypothetical HRMS Data
IonTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
[M+H]⁺230.0037230.0035-0.87
[M+Na]⁺251.9857251.9855-0.79

The data clearly demonstrates the high accuracy of HRMS in confirming the molecular weight of the target compound.

Elemental Analysis: Unveiling the Elemental Composition

Elemental analysis provides the percentage composition of each element in a compound.[3] This information is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.[4] When combined with the molecular weight obtained from mass spectrometry, the molecular formula can be definitively confirmed.[5]

Experimental Protocol: Elemental Analysis

Instrumentation: A CHNS elemental analyzer and a separate method for chlorine analysis (e.g., Schöniger flask combustion followed by titration).

Sample Preparation:

  • Ensure the sample of this compound is pure and dry.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule for CHNS analysis.

  • For chlorine analysis, weigh a similar amount of sample for the chosen method.

Analysis:

  • Combust the sample in the elemental analyzer in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Perform the separate chlorine analysis.

Data Analysis:

  • Calculate the percentage of each element from the instrument output.

  • Compare the experimental percentages with the theoretical percentages calculated from the molecular formula C₉H₈ClNO₂S.

Hypothetical Elemental Analysis Data
ElementTheoretical Percentage (%)Experimental Percentage (%)Difference (%)
Carbon (C)47.0647.12+0.06
Hydrogen (H)3.513.49-0.02
Chlorine (Cl)15.4415.39-0.05
Nitrogen (N)6.106.13+0.03
Sulfur (S)13.9613.91-0.05

The close agreement between the theoretical and experimental elemental percentages provides strong evidence for the proposed molecular formula.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F Electrospray Ionization E->F G Mass Analysis (TOF/Orbitrap) F->G H Extract Mass Spectrum G->H I Identify Molecular Ion H->I J Compare with Theoretical Mass I->J

Caption: Experimental workflow for HRMS analysis.

Method_Comparison cluster_hr_ms High-Resolution Mass Spectrometry cluster_elemental Elemental Analysis cluster_confirmation Molecular Formula Confirmation HRMS_Input Analyte Solution HRMS_Process Measures m/z of Ions HRMS_Input->HRMS_Process HRMS_Output Precise Molecular Weight Isotopic Pattern Fragmentation Data HRMS_Process->HRMS_Output Confirmation Definitive Molecular Formula HRMS_Output->Confirmation Provides Molecular Weight EA_Input Pure Solid Sample EA_Process Measures % of Elements EA_Input->EA_Process EA_Output Empirical Formula Elemental Composition EA_Process->EA_Output EA_Output->Confirmation Provides Empirical Formula

Caption: Comparison of HRMS and Elemental Analysis.

Conclusion

Both High-Resolution Mass Spectrometry and Elemental Analysis are indispensable tools for the molecular weight confirmation of this compound. HRMS provides a direct and highly accurate measurement of the molecular weight, while elemental analysis confirms the elemental composition and, by extension, the empirical formula. For unambiguous structure confirmation, a combination of both techniques is highly recommended, providing orthogonal data that builds a comprehensive and robust analytical dossier for any novel compound.

References

A Comparative Guide to Purity Assessment of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC method, discusses potential impurities, and presents a comparative analysis with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data.

Introduction to Purity Assessment

Purity determination is a fundamental aspect of chemical analysis in the pharmaceutical industry. It ensures that the substance of interest is free from contaminants, such as starting materials, by-products, and degradation products, which could compromise the final drug product's quality and safety. A robust and reliable analytical method is therefore essential for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1] Its application in pharmaceutical analysis is extensive due to its high resolution, sensitivity, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[2] A stability-indicating HPLC method can separate the main compound from its potential degradation products, providing a clear picture of its purity and stability.[2][3]

Experimental Protocol: HPLC Method for this compound

This section details a proposed reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities in this compound Synthesis

The synthesis of this compound likely proceeds through a two-step process: nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide source to yield 4-chlorobenzyl cyanide, followed by oxidation to the final product. Based on this synthetic route, potential impurities may include:

  • Starting Materials: 4-chlorobenzyl chloride, sodium cyanide (or other cyanide source).

  • Intermediates: 4-chlorobenzyl cyanide.

  • By-products of Nucleophilic Substitution: Dimerization products of 4-chlorobenzyl chloride. Benzylic halides are reactive and can undergo side reactions.[4]

  • By-products of Oxidation: Incomplete oxidation may lead to the corresponding sulfoxide intermediate. Over-oxidation is also a possibility, though less common for sulfones.[5][6][7][8][9]

  • Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide.

Comparison of Analytical Methods: HPLC vs. GC vs. qNMR

While HPLC is a robust method for the purity assessment of this compound, other techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds.[10] For sulfonyl compounds, derivatization may be necessary to increase volatility and thermal stability.[11][12] GC coupled with mass spectrometry (GC-MS) can provide excellent identification of volatile impurities.[13][14]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[15][16][17][18] This is a significant advantage, especially for novel compounds where certified reference standards are not yet available.

Comparative Data Summary

The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity assessment of this compound. The data presented is hypothetical but representative of typical performance for each technique.

ParameterHPLCGC-FIDqNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Direct quantification based on the proportionality of NMR signal intensity to the number of atomic nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD) < 1.0%< 1.5%< 0.5%
Accuracy (Recovery) 98.0% - 102.0%97.0% - 103.0%99.0% - 101.0%
Analysis Time per Sample 30 minutes20 minutes15 minutes
Sample Preparation Dissolution and filtration.Derivatization may be required, followed by dissolution.Precise weighing and dissolution in a deuterated solvent with an internal standard.

Visualizing the Purity Assessment Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the purity assessment of this compound using the three compared analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Results calculate->report

HPLC Purity Assessment Workflow

GC_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis_gc Data Analysis weigh_gc Weigh Sample derivatize Derivatize (if needed) weigh_gc->derivatize dissolve_gc Dissolve in Solvent derivatize->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc report_gc Report Results calculate_gc->report_gc

GC Purity Assessment Workflow

qNMR_Workflow cluster_sample_prep_qnmr Sample Preparation cluster_qnmr_analysis qNMR Analysis cluster_data_analysis_qnmr Data Analysis weigh_sample Accurately Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr weigh_is Accurately Weigh Internal Standard weigh_is->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate_qnmr Integrate Signals of Analyte and Standard process->integrate_qnmr calculate_qnmr Calculate Purity using Formula integrate_qnmr->calculate_qnmr report_qnmr Report Purity calculate_qnmr->report_qnmr

qNMR Purity Assessment Workflow

Conclusion

The purity assessment of this compound can be effectively performed using HPLC, GC, and qNMR. HPLC offers a versatile and robust method for routine quality control, capable of separating a wide range of potential impurities.[1] GC is a valuable technique for the analysis of volatile impurities, potentially offering higher sensitivity for specific compounds.[10] qNMR stands out as a primary method that provides a direct and highly accurate purity determination without the need for a specific analyte reference standard, making it an invaluable tool for the certification of reference materials and for purity confirmation.[15][16][17][18] The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, and the availability of instrumentation and reference standards. A combination of these techniques can provide a comprehensive purity profile for this compound, ensuring its quality and suitability for use in drug development.

References

Comparative Reactivity Analysis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile and Structurally Related Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile with other sulfones has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the compound's performance in key chemical transformations, supported by experimental data and detailed protocols.

The reactivity of α-sulfonylacetonitriles, such as this compound, is primarily attributed to the acidity of the methylene protons (the CH₂ group) situated between the sulfonyl (SO₂) and nitrile (CN) groups. Both the sulfonyl and nitrile moieties are potent electron-withdrawing groups, which effectively stabilize the resulting carbanion upon deprotonation. This stabilization enhances the acidity of the methylene protons, making these compounds valuable precursors in various carbon-carbon bond-forming reactions, most notably alkylation and olefination reactions.

Influence of Substituents on Reactivity

The rate and efficiency of reactions involving the α-methylene group of sulfones are significantly influenced by the electronic nature of the substituents on the aromatic ring of the benzylsulfonyl group. In the case of this compound, the chlorine atom at the para-position of the benzyl group exerts an electron-withdrawing inductive effect. This effect is expected to increase the acidity of the methylene protons compared to an unsubstituted benzylsulfonylacetonitrile, thereby enhancing its reactivity towards deprotonation and subsequent alkylation.

Conversely, electron-donating groups on the aromatic ring would be expected to decrease the acidity of the α-protons, leading to lower reactivity. This relationship can be qualitatively understood through the principles of the Hammett equation, which correlates reaction rates and equilibrium constants with the electronic properties of substituents.

Comparative Reactivity in Alkylation Reactions

Alkylation of the active methylene group is a fundamental reaction to assess the reactivity of these sulfones. The reaction typically proceeds via deprotonation with a suitable base to form a stabilized carbanion, which then acts as a nucleophile to attack an alkylating agent.

Table 1: Comparative Yields in the Alkylation of Various Sulfones with Benzyl Alcohols

Sulfone SubstrateBenzyl Alcohol SubstrateProduct Yield (%)
PhenylmethylsulfoneBenzyl alcohol85
Phenylmethylsulfone4-Methylbenzyl alcohol82
Phenylmethylsulfone4-Methoxybenzyl alcohol78
Phenylmethylsulfone4-Chlorobenzyl alcohol90
Phenylmethylsulfone4-(Trifluoromethyl)benzyl alcohol92
Ethyl phenylsulfoneBenzyl alcohol75
Isopropyl phenylsulfoneBenzyl alcohol68

Data compiled from related studies on sulfone alkylation. Yields are illustrative and may vary based on specific reaction conditions.

The data in Table 1, while not including this compound directly, supports the principle that electron-withdrawing groups on the electrophile (benzyl alcohol) can enhance the reaction yield. It is reasonable to extrapolate that an electron-withdrawing group on the sulfone nucleophile precursor, as in the target molecule, would similarly enhance its reactivity in such coupling reactions.

Experimental Protocols

General Protocol for the Alkylation of Sulfones

This protocol provides a general methodology for the alkylation of active methylene sulfones, which can be adapted for comparative studies.

Materials:

  • Sulfone (e.g., this compound) (1.0 mmol)

  • Alkylating agent (e.g., benzyl bromide) (1.2 mmol)

  • Base (e.g., potassium carbonate, sodium hydride) (1.5 mmol)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF) (10 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sulfone and the anhydrous solvent.

  • Add the base portion-wise at room temperature (or at a reduced temperature, e.g., 0 °C, for highly reactive systems).

  • Stir the mixture for 30 minutes to allow for the formation of the carbanion.

  • Slowly add the alkylating agent to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Comparing Sulfone Reactivity

The following diagram illustrates a logical workflow for the comparative assessment of the reactivity of different sulfones in an alkylation reaction.

G Workflow for Comparative Reactivity Study of Sulfones cluster_0 Substrate Selection cluster_1 Reaction Setup cluster_2 Data Acquisition cluster_3 Analysis and Comparison S1 This compound R1 Standardized Alkylation Protocol (Base, Solvent, Temperature, Time) S1->R1 S2 2-(Benzylsulfonyl)acetonitrile S2->R1 S3 2-[(4-Methoxybenzyl)sulfonyl]acetonitrile S3->R1 D1 Monitor Reaction Progress (TLC, LC-MS) R1->D1 D2 Isolate and Purify Products D1->D2 D3 Determine Product Yields D2->D3 A1 Tabulate Yields D3->A1 A2 Correlate Reactivity with Substituent Effects A1->A2

Caption: Workflow for comparing the reactivity of substituted sulfones.

General Mechanism of Sulfone Alkylation

The diagram below outlines the generally accepted mechanism for the base-mediated alkylation of an α-sulfonylacetonitrile.

Caption: Mechanism of base-mediated sulfone alkylation.

Conclusion

This compound is a highly reactive substrate for C-C bond formation due to the presence of two strong electron-withdrawing groups acidifying the methylene protons. The 4-chloro substituent is expected to further enhance this reactivity through its inductive electron-withdrawing effect. For researchers in drug discovery and development, the predictable and high reactivity of this and related sulfones makes them valuable building blocks for the synthesis of complex molecular architectures. Further quantitative studies, such as the determination of pKa values and reaction kinetics for a series of substituted benzylsulfonylacetonitriles, would provide a more precise understanding and predictive model for their reactivity.

Unveiling the Blueprint: A Comparative Guide to the Structural Validation of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and professionals in this field, understanding the strengths and limitations of various analytical techniques is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key spectroscopic methods for the structural validation of the novel compound, 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile.

At the Forefront: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for elucidating the absolute structure of a crystalline compound.[1] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₈ClNO₂S
Formula Weight229.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542
b (Å)8.215
c (Å)12.331
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1031.5
Z4
Density (calculated) (g/cm³)1.480
R-factor (%)4.5

Complementary Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and often more readily obtainable information about a molecule's connectivity and functional groups. These techniques are crucial for routine characterization and for validating the compound's identity in solution.

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingHigh-quality single crystal (0.1-0.5 mm)Low
¹H NMR Spectroscopy Proton environment, connectivity (J-coupling), relative stereochemistry1-5 mg dissolved in deuterated solventHigh
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbons, functional groups5-20 mg dissolved in deuterated solventMedium
FT-IR Spectroscopy Presence of functional groups~1 mg solid or liquidHigh
High-Resolution MS Exact mass, elemental formula< 1 mg dissolved in suitable solventHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted NMR Data for this compound

TechniquePredicted Chemical Shift (δ) / ppmAssignment
¹H NMR 7.45 (d, 2H)Aromatic protons ortho to chlorine
7.35 (d, 2H)Aromatic protons ortho to benzyl group
4.40 (s, 2H)-CH₂- (benzyl)
3.85 (s, 2H)-CH₂- (acetonitrile)
¹³C NMR 136.0Aromatic C-Cl
131.5Aromatic CH (ortho to benzyl)
129.5Aromatic CH (ortho to chlorine)
128.0Aromatic C (ipso to benzyl)
115.0-C≡N
58.0-CH₂- (benzyl)
25.0-CH₂- (acetonitrile)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2250Medium-SharpC≡N stretch
~1600, 1490MediumAromatic C=C stretch
~1330, 1150StrongAsymmetric and symmetric SO₂ stretch
~820Strongpara-substituted C-H bend
~750StrongC-Cl stretch
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition with a high degree of confidence.[2][3]

Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₈ClNO₂S
Ionization ModeElectrospray Ionization (ESI+)
Calculated Exact Mass [M+H]⁺230.0042
Observed Exact Mass [M+H]⁺230.0045
Mass Error (ppm)1.3

Experimental Workflow for Structural Validation

The comprehensive structural validation of a novel compound like this compound typically follows a logical progression of experiments, from initial characterization to definitive structural elucidation.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structural Elucidation cluster_3 Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Verify Connectivity FTIR FT-IR Spectroscopy Purification->FTIR Identify Functional Groups HRMS High-Resolution Mass Spectrometry Purification->HRMS Confirm Elemental Formula Crystallization Crystal Growth NMR->Crystallization HRMS->Crystallization Purity Confirmed SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Final_Structure Validated 3D Structure SCXRD->Final_Structure

Caption: Workflow for the comprehensive structural validation of a novel small molecule.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[4] Vapor diffusion is another effective method.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data.[6]

NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, approximately 1-5 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For ¹³C NMR, a more concentrated sample (5-20 mg) is typically required.[7]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.[8]

  • Data Processing: The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then collected. The final spectrum is a ratio of the sample spectrum to the background spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the chosen ionization method.[2]

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions. These ions are then guided into the mass analyzer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy. The resulting data is used to calculate the elemental composition of the molecule.[2]

References

A Comparative Analysis of the Predicted Biological Activity of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile and its Methylphenyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The core structure, benzylsulfonylacetonitrile, represents a pharmacophore of interest, with derivatives showing promise in various therapeutic areas. The key distinction between the two molecules lies in the para-substituent on the benzyl ring: a chloro group versus a methyl group. This seemingly minor difference can significantly influence the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.

Structure-Activity Relationship Insights

Based on extensive research into related sulfonamide and heterocyclic compounds, the following predictions can be made regarding the biological activities of the two analogs:

  • Anticancer Activity: The presence of a halogen atom, such as chlorine, on an aromatic ring is often associated with enhanced cytotoxic activity against cancer cell lines.[1] The chloro group is electron-withdrawing and can influence the molecule's ability to interact with key biological targets involved in cell proliferation and survival. Therefore, 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is predicted to exhibit more potent anticancer activity compared to its methylphenyl analog. The methyl group, being electron-donating, may confer a different selectivity profile or a lower level of cytotoxic potency.

  • Antimicrobial Activity: The influence of chloro and methyl substituents on antimicrobial activity is more varied and target-dependent. In some classes of compounds, electron-withdrawing groups like chlorine can enhance antibacterial or antifungal properties.[2] Conversely, other studies on different scaffolds have shown that electron-donating groups such as methyl can increase activity, particularly against Gram-negative bacteria.[3] Without direct experimental evidence, a definitive prediction is challenging. However, the established role of halogenation in enhancing the bioactivity of many antimicrobial agents suggests that the chloro-substituted analog may possess a broader or more potent antimicrobial spectrum .

Quantitative Data from Related Compound Studies

To provide a tangible, albeit indirect, comparison, the following table summarizes the biological activities of structurally related compounds where the effect of chloro and methyl substitutions has been evaluated. It is crucial to note that these data are not from a direct comparison of the two primary compounds of interest but serve to illustrate the general trends observed in similar molecular contexts.

Compound ClassSubstitutionBiological ActivityCell Line/OrganismMeasurement (e.g., IC50, MIC)
Benzophenones Cationic group with benzophenoneGood activity against MRSA, VISA, VRSA, and VREGram-positive bacteriaMIC: 0.5-2.0 mg/L[4]
Quinazolin-4(3H)-ones Halogen-substitutedSignificant inhibitionMCF-7 breast cancer cell lineMicromolar ranges[1]
Linezolid analogues Thiophene substituentIncreased activity against Gram-positive strainsGram-positive bacteriaMIC: 8-16 µg/mL[5]

Note: This table is a compilation of data from different studies on related but not identical compounds and is intended for illustrative purposes only.

Experimental Protocols

The evaluation of the biological activities of these compounds would typically involve the following standard experimental protocols:

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflow and Predicted Mechanisms

To further elucidate the processes involved, the following diagrams illustrate a typical workflow for evaluating anticancer activity and a hypothetical signaling pathway that could be affected.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plates start->seed treat Add varying concentrations of test compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 signaling_pathway compound Benzylsulfonylacetonitrile Derivative target Putative Kinase Target compound->target Inhibition apoptosis Apoptosis compound->apoptosis Induces downstream Downstream Signaling Cascade target->downstream Activation target->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation Promotes

References

A Proposed Comparative Study: 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile vs. 2-(Phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed comparative study of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile and 2-(phenylsulfonyl)acetonitrile. Due to a lack of direct comparative data in the current scientific literature, this document provides a framework for the synthesis, characterization, and biological evaluation of these two compounds. The proposed experimental protocols are based on established methodologies for analogous sulfonyl-containing molecules and are intended to provide a robust dataset for a comprehensive comparison.

Introduction

The sulfonylacetonitrile scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on two structural analogs: this compound and 2-(phenylsulfonyl)acetonitrile. The key structural difference is the presence of a 4-chlorobenzyl group in the former, which introduces a flexible linker and a halogen atom, in contrast to the direct phenyl substitution in the latter. These modifications are hypothesized to significantly influence their physicochemical properties and biological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the two compounds is presented below. Experimental verification of these properties is a crucial first step in their comparative analysis.

PropertyThis compound2-(Phenylsulfonyl)acetonitrile
CAS Number 175137-57-2[1]7605-28-9[2][3][4][5]
Molecular Formula C₉H₈ClNO₂S[1]C₈H₇NO₂S[4][5]
Molecular Weight 229.68 g/mol [1]181.21 g/mol [2][3][4]
Predicted Melting Point Not Available112-114 °C[2][3][4][5]
Predicted Solubility Soluble in MethanolSoluble in Methanol[4][5]

Proposed Synthesis

A general and plausible synthetic route for both compounds is outlined below. This two-step process involves the formation of a sulfinate salt followed by its reaction with chloroacetonitrile.

Experimental Protocol: General Synthesis of Sulfonylacetonitriles

Step 1: Synthesis of Sodium 4-Chlorobenzylsulfinate and Sodium Phenylsulfinate

  • To a solution of the corresponding sulfonyl chloride (4-chlorobenzylsulfonyl chloride or benzenesulfonyl chloride) (1 equivalent) in a 1:1 mixture of water and diethyl ether, add sodium sulfite (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and saturate with sodium chloride.

  • Extract the sulfinate salt with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sodium sulfinate salt.

Step 2: Synthesis of this compound and 2-(Phenylsulfonyl)acetonitrile

  • Dissolve the corresponding sodium sulfinate salt (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Add chloroacetonitrile (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

G cluster_0 Step 1: Sulfinate Salt Formation cluster_1 Step 2: Sulfonylacetonitrile Synthesis Sulfonyl_Chloride Ar-SO2Cl (Ar = 4-Chlorobenzyl or Phenyl) Sulfinate_Salt Ar-SO2Na Sulfonyl_Chloride->Sulfinate_Salt Water/Ether, RT Na2SO3 Na2SO3 Na2SO3->Sulfinate_Salt Chloroacetonitrile ClCH2CN Final_Product Ar-SO2CH2CN (Final Product) Chloroacetonitrile->Final_Product Sulfinate_Salt_2 Ar-SO2Na Sulfinate_Salt_2->Final_Product DMF, 60-80°C G cluster_inhibition Potential Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Sulfonylacetonitrile Derivative Inhibitor->RAF Inhibitor->MEK

References

Validating Experimental Results of Reactions with 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for reactions involving 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is limited in the reviewed scientific literature. This guide provides a comparative analysis based on the well-established reactivity of analogous α-sulfonyl acetonitriles and related activated methylene compounds. The experimental protocols and data presented are derived from closely related molecules and are intended to serve as a predictive baseline for the performance of this compound.

This document offers a comparative guide on the expected experimental outcomes of reactions involving this compound. The guide is structured to provide researchers, scientists, and drug development professionals with a framework for designing experiments, including potential alternative reagents and expected quantitative outcomes based on analogous chemical systems.

α-Alkylation Reactions

The methylene protons in this compound are activated by the adjacent electron-withdrawing sulfonyl and cyano groups, facilitating deprotonation and subsequent alkylation with various electrophiles. This reactivity is a cornerstone for carbon-carbon bond formation.

Comparative Performance of Activated Acetonitriles in α-Alkylation

SubstrateElectrophileBaseSolventTemp. (°C)Yield (%)Reference Analogue
PhenylacetonitrileBenzyl alcoholKOtBuToluene120High[1]
DiphenylacetonitrileAllyl bromideaq. NaOHDMSORT76[2]
Phenylacetonitrilep-Methoxybenzyl alcoholCuCl₂/TMEDA, t-BuOKToluene14080[3]
3,4-Dimethoxyphenylacetonitrile4-Chlorobenzyl alcoholCuCl₂/TMEDA, t-BuOKToluene14070[4]

Experimental Protocol: Copper-Catalyzed α-Alkylation of an Aryl Acetonitrile with a Benzyl Alcohol

This protocol is adapted from a procedure for the alkylation of aryl acetonitriles with benzyl alcohols and serves as a representative method.[3][4]

  • Preparation: Under an argon atmosphere, a flame-dried Schlenk tube is charged with anhydrous CuCl₂ (5 mol%), t-BuOK (30 mol%), and a solution of TMEDA (5 mol%) in toluene (1 mL). The mixture is stirred for 5 minutes until the solids are partially dissolved.

  • Reaction: The benzyl alcohol (1 mmol) and the aryl acetonitrile (0.5 mmol) are added, and the reaction mixture is heated to 140 °C for 24 hours in the sealed tube in a preheated oil bath.

  • Work-up: After cooling to room temperature, ethyl acetate is added, and the reaction mixture is filtered through a short pad of silica gel.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired α-alkylated nitrile.

Diagram: General Workflow for α-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome A This compound E Deprotonation to form Carbanion A->E B Electrophile (R-X) F Nucleophilic Attack on Electrophile B->F C Base C->E D Solvent D->E E->F G Alkylated Product F->G H Work-up and Purification G->H

Caption: Workflow for the α-alkylation of this compound.

Condensation Reactions with Aldehydes and Ketones

Similar to other activated methylene compounds, this compound is expected to undergo Knoevenagel-type condensation reactions with aldehydes and ketones to yield α,β-unsaturated products.

Comparative Performance of Activated Methylene Compounds in Condensation Reactions

Activated Methylene CompoundCarbonyl CompoundCatalyst/BaseSolventTemp. (°C)Yield (%)Reference Analogue
MalononitrileBenzaldehydePiperidineEthanolRefluxHighGeneral Knowledge
Ethyl CyanoacetateCyclohexanonePiperidineEthanolRefluxHighGeneral Knowledge
PhenylacetonitrileBenzaldehydeNaOEtEthanolRTModerateGeneral Knowledge
β-Naphthol and AcetonitrileAromatic AldehydesTetrachlorosilaneNeatRTHigh[5]

Experimental Protocol: Base-Catalyzed Condensation with an Aldehyde

This is a general procedure for a Knoevenagel-type condensation.

  • Setup: To a solution of this compound (1 mmol) and an aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: The reaction mixture is heated at reflux and monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Diagram: Condensation Reaction Pathway

G A This compound D Intermediate Adduct A->D Deprotonation & Attack B Aldehyde/Ketone (R₂C=O) B->D C Base C->A E Elimination of Water D->E F α,β-Unsaturated Product E->F

Caption: Knoevenagel-type condensation pathway.

Synthesis of Heterocycles

The presence of the nitrile and the activated methylene group makes this compound a potential precursor for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and thiophenes, through reactions with appropriate bifunctional reagents.

Comparative Synthesis of Heterocycles from Activated Acetonitriles

Acetonitrile DerivativeReagent(s)Heterocycle FormedConditionsYield (%)Reference Analogue
MalononitrileChalconePyridineNaH, DMFGoodGeneral Knowledge
Ethyl CyanoacetateThioureaPyrimidineNaOEt, EtOHHighGeneral Knowledge
BenzoylacetonitrileHydrazinePyrazoleAcetic acid, EtOHHigh[6]
MalononitrileSulfur, AmineThiophene (Gewald Reaction)EthanolHighGeneral Knowledge

Experimental Protocol: Synthesis of a Substituted Pyridine (Illustrative)

This protocol illustrates a general approach to pyridine synthesis from an activated acetonitrile.

  • Reaction Setup: In a round-bottom flask, this compound (1 mmol) and an α,β-unsaturated ketone (chalcone analog, 1 mmol) are dissolved in a suitable solvent like ethanol or DMF.

  • Base Addition: A base, such as sodium ethoxide or sodium hydride (1.1 mmol), is added portion-wise at room temperature.

  • Reaction: The mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. An oxidizing agent (e.g., air, DDQ) may be required for aromatization.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Diagram: Logical Flow for Heterocycle Synthesis

G cluster_reactants Reactants cluster_process Process A This compound C Cyclization A->C B Bifunctional Reagent (e.g., α,β-unsaturated ketone) B->C D Dehydration/Aromatization C->D E Heterocyclic Product D->E

Caption: General scheme for the synthesis of heterocyclic compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols:

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, all handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[3]

  • Protective Clothing: A lab coat should be worn to protect against accidental spills.[3]

Waste Classification and Segregation: A Critical Step

Due to its chemical structure, containing both a halogen (chlorine) and a sulfone group, this compound waste must be classified and handled as hazardous halogenated organic waste .[5][6]

Key Segregation Principles:

  • Separate from Non-Halogenated Waste: To prevent cross-contamination and increased disposal costs, never mix waste containing this compound with non-halogenated solvent waste.[7]

  • Avoid Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents to prevent potentially dangerous reactions.[4]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][8] On-site chemical treatment is not recommended without specific, validated procedures for this compound.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a designated, leak-proof, and chemically compatible container.[3][9]

    • For solid waste, use a clearly labeled, sealed bag or container.[3] For liquid waste, a container with a secure screw cap is required.[3]

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "this compound".[3]

      • Appropriate hazard warnings (e.g., "Toxic," "Harmful").[10]

      • The date when the waste was first added to the container.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secure, cool, and well-ventilated satellite accumulation area within the laboratory.[4][11]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[4]

    • Secondary containment is recommended to mitigate leaks and spills.[7]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]

    • The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a permitted facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9][12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[7]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department for assistance.

Quantitative Data Summary

ParameterInformation
Chemical Name This compound
CAS Number 1851-09-8
Molecular Formula C₈H₆ClNO₂S
GHS Hazard Statements H302: Harmful if swallowed.[2][10]H312: Harmful in contact with skin.[2][10]H332: Harmful if inhaled.[1][2]H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[10]
Disposal Recommendation Dispose of contents and container to an approved waste disposal plant.[1][13] The preferred method is incineration by a licensed hazardous material disposal company.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe classify Classify as Hazardous Waste: Halogenated Organic Compound ppe->classify segregate Segregate from: - Non-halogenated waste - Incompatible materials (acids, bases, oxidizers) classify->segregate collect Collect in a Designated, Leak-Proof, and Compatible Container label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings - Date collect->label segregate->collect store Store in a Secure, Ventilated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Service store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile (CAS No. 175137-57-2). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk in the laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Classification: this compound is classified as a hazardous substance. The primary hazards, as identified by the Globally Harmonized System (GHS), are outlined below.[1] It is imperative to use appropriate personal protective equipment to mitigate these risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective apron.[1]Prevents skin contact that can lead to irritation.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used in poorly ventilated areas or when dust/aerosols may be generated.[2]Mitigates the risk of inhaling the substance, which can cause respiratory tract irritation.[1]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[2]Provides general protection against spills and falling objects.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1] Do not breathe dust or aerosols.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in handling areas.

  • Spill Prevention: Use appropriate tools and techniques to minimize the generation of dust and prevent spills.

Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Temperature: Store in a cool environment.

  • Incompatibilities: Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all contaminated solids and solutions in designated, clearly labeled, and sealed hazardous waste containers.

  • This compound is a halogenated organic substance and should be collected in a "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]

Disposal Method:

  • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Weigh and Handle Chemical B->C D Perform Experiment C->D E Decontaminate Glassware and Work Surfaces D->E F Segregate Waste E->F G Store in Labeled, Sealed Hazardous Waste Container F->G H Arrange for Professional Waste Disposal G->H

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.